Cyclohexylhydrazine dihydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
cyclohexylhydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c7-8-6-4-2-1-3-5-6;;/h6,8H,1-5,7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OASMNUIVJWKRRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Melting point and decomposition temperature of cyclohexylhydrazine dihydrochloride
This guide details the thermal properties, decomposition mechanisms, and characterization protocols for Cyclohexylhydrazine Dihydrochloride , with a comparative analysis of its monohydrochloride counterpart to ensure precise identification.
Executive Summary & Physical Constants
This compound (CAS: 24214-73-1 for the parent/HCl mix context) is the fully protonated salt of cyclohexylhydrazine. Unlike its more common monohydrochloride analog, the dihydrochloride exhibits a significantly higher thermal profile due to increased lattice energy and ionic character.
Critical Thermal Data:
| Property | Value | Condition/Note |
| Melting Point ( | 212 °C | Accompanied by immediate decomposition. |
| Decomposition Temp ( | ~212 °C | Onset of rapid gas evolution ( |
| Appearance | White Crystalline Powder | Hygroscopic; tends to clump. |
| Solubility | High (Water, MeOH) | Strongly acidic in solution ( |
Critical Distinction: Do not confuse with Cyclohexylhydrazine Monohydrochloride , which melts at 110–114 °C . If your sample melts near 112 °C, you are likely handling the mono-salt, not the dihydrochloride.
Thermal Decomposition Analysis
The Decomposition Mechanism
The thermal breakdown of hydrazine salts is complex, involving dehydrohalogenation followed by disproportionation of the hydrazine core. For the dihydrochloride, the process is initiated by the loss of the loosely bound second equivalent of HCl.
Step 1: Loss of Lattice HCl (Endothermic)
Step 2: Radical Cleavage & Disproportionation (Exothermic)
Once the stabilizing acid is lost, the free hydrazine moiety undergoes N-N bond homolysis or oxidation:
Decomposition Pathway Diagram
The following diagram illustrates the thermal decay logic, critical for safety assessments in scale-up.
Figure 1: Thermal decomposition cascade of this compound.
Experimental Protocols for Validation
As a senior scientist, you must validate the salt stoichiometry before trusting the thermal data. Commercial "Cyclohexylhydrazine HCl" is often a mixture or the mono-salt.
Differential Scanning Calorimetry (DSC) Protocol
Objective: Determine precise onset of melt/decomposition (
-
Sample Prep: Weigh 2–4 mg of dried sample into a hermetically sealed aluminum pan with a pinhole (to allow gas escape without pan rupture).
-
Atmosphere: Nitrogen purge at 50 mL/min to prevent oxidative degradation during heating.
-
Ramp Rate:
-
Standard: 10 °C/min from 40 °C to 250 °C.
-
High Res: 2 °C/min if resolving the HCl loss event from the melting event.
-
-
Analysis:
-
Look for a sharp endotherm at 110–114 °C (indicates Mono-salt impurity).
-
Look for a major endotherm/exotherm complex at 212 °C (Dihydrochloride melt/dec).
-
Stoichiometric Verification (Argentometric Titration)
Before thermal testing, confirm the
-
Reagents: 0.1 M
, Fluorescein indicator. -
Calculation:
-
Theoretical %Cl for Mono (MW 150.65): 23.5%
-
Theoretical %Cl for Di (MW 187.11): 37.9%
-
-
Result: If your experimental %Cl is ~23-24%, you have the monohydrochloride. Do not use the 212 °C melting point standard.
Safety & Handling Implications
The thermal data dictates strict handling procedures:
-
Storage Instability: The dihydrochloride can slowly lose HCl at ambient temperatures if not sealed, reverting to the lower-melting monohydrochloride. Store in a desiccator at 4 °C.
-
Process Safety: In synthesis, never heat the dihydrochloride solid above 150 °C. The rapid evolution of HCl and
at 212 °C presents a pressure burst hazard in closed reactors. -
Toxicity: Hydrazine derivatives are potential carcinogens.[1] The dihydrochloride dust is highly acidic and corrosive to respiratory tissues. Use a full-face respirator or handle strictly in a fume hood.
References
-
ChemicalBook & Xixisys Databases . This compound Product Specifications. Accessed 2026.[2] Link (Note: Differentiates 212°C dec.[3] value from mono-salt).[4]
-
Sigma-Aldrich . Cyclohexylhydrazine Hydrochloride (Monohydrochloride) Safety Data Sheet. Accessed 2026.[2] Link (Establishes the 110-114°C baseline for the mono-salt).
-
Organic Syntheses . Hydrazine, 1,2-dimethyl-, dihydrochloride. Coll. Vol. 2, p.211 (1943). Link (Provides precedent for hydrazine dihydrochloride stability and higher melting points vs mono-salts).
-
BenchChem . Stability of Hydrazine Reagents. Link (General stability mechanisms of hydrazine salts).
Sources
Methodological & Application
Reaction conditions for condensing cyclohexylhydrazine with ketones
Application Note: Optimized Reaction Conditions for the Condensation of Cyclohexylhydrazine with Ketones
Executive Summary
The condensation of cyclohexylhydrazine with ketones is a fundamental transformation used to generate cyclohexylhydrazones . These intermediates are critical in the synthesis of diverse heterocyclic scaffolds (e.g., tetrahydroindazoles via Fischer-like cyclizations), as precursors for oxidation to azo compounds, and in the characterization of carbonyl derivatives.
Unlike simple hydrazine (
-
Steric Bulk: The cyclohexyl ring increases steric hindrance around the nucleophilic nitrogen (
), potentially slowing attack on hindered ketones. -
Basicity: As an alkyl hydrazine, it is more basic than aryl hydrazines, requiring careful pH control to prevent protonation of the nucleophilic amine while maintaining sufficient acidity to activate the carbonyl.
-
Salt Form: It is commercially supplied as the hydrochloride salt , necessitating an in situ neutralization step often overlooked in standard protocols.
This guide provides a robust, field-tested protocol for this condensation, addressing solvent selection, catalyst optimization, and workup procedures to maximize yield and purity.
Mechanistic Insight
The reaction follows a classic nucleophilic addition-elimination pathway. The terminal nitrogen (
-
Too Acidic: The hydrazine is protonated (
), rendering it non-nucleophilic. -
Too Basic: The carbonyl oxygen is not sufficiently activated.
-
Optimal pH: ~4.5–5.0.
Figure 1: Reaction Mechanism & Pathway
Caption: Nucleophilic addition of cyclohexylhydrazine to a ketone followed by acid-catalyzed dehydration.
Critical Reaction Parameters
The following table summarizes the optimized conditions based on substrate reactivity.
| Parameter | Standard Conditions (Reactive Ketones) | For Hindered/Deactivated Ketones |
| Solvent | Ethanol (EtOH) or Methanol (MeOH) | Toluene or Benzene |
| Catalyst | Sodium Acetate (buffer) + Acetic Acid | p-Toluenesulfonic Acid (pTSA) |
| Temperature | Reflux ( | Reflux with Dean-Stark ( |
| Time | 1 – 4 Hours | 6 – 24 Hours |
| Water Removal | Not usually required | Mandatory (Dean-Stark or Mol. Sieves) |
| Stoichiometry | 1.1 eq. Hydrazine : 1.0 eq. Ketone | 1.2–1.5 eq. Hydrazine : 1.0 eq. Ketone |
Experimental Protocols
Method A: Standard Protocol (Ethanol/Acetate System)
Best for: Cyclohexanone, Acetone, Methyl Ethyl Ketone, and unhindered aromatic ketones.
Reagents:
-
Cyclohexylhydrazine Hydrochloride (
) -
Ketone (
) -
Sodium Acetate (
) -
Ethanol (
) -
Glacial Acetic Acid (Catalytic, 1-2 drops)
Procedure:
-
Preparation: In a round-bottom flask, dissolve cyclohexylhydrazine hydrochloride and sodium acetate in Ethanol. Stir for 10 minutes at room temperature.
-
Note: Sodium acetate acts as a base to liberate the free hydrazine and buffers the solution to the optimal pH.
-
-
Addition: Add the ketone in one portion. If the ketone is a solid, dissolve it in a minimum amount of ethanol first.
-
Reaction: Add 1-2 drops of glacial acetic acid. Attach a reflux condenser and heat the mixture to reflux (
) for 1-3 hours.-
Monitoring: Monitor by TLC (typically 30% EtOAc/Hexane). The hydrazone is usually less polar than the hydrazine.
-
-
Workup:
-
Cool the reaction to room temperature.
-
If the product precipitates, filter and wash with cold ethanol/water (1:1).
-
If no precipitate forms, evaporate the solvent under reduced pressure. Resuspend the residue in water (
) and extract with Dichloromethane ( ). -
Dry organics over
, filter, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (neutralized silica is recommended to prevent hydrolysis).
Method B: Dean-Stark Protocol (Toluene/pTSA System)
Best for: Acetophenone, Benzophenone, Sterically hindered ketones, or acid-sensitive substrates requiring rapid water removal.
Reagents:
-
Cyclohexylhydrazine Free Base* (See note below) or Hydrochloride
-
Ketone (
) -
p-Toluenesulfonic Acid (pTSA) (
, 5 mol%) -
Toluene (
)
Procedure:
-
Free Base Generation (If using HCl salt): Partition the cyclohexylhydrazine hydrochloride between
and Toluene. Separate the organic layer, dry over , and use the toluene solution directly. -
Setup: Combine the hydrazine solution, ketone, and pTSA in a flask equipped with a Dean-Stark trap and reflux condenser.
-
Reaction: Reflux vigorously. Water generated will collect in the trap. Continue until water evolution ceases (typically 4-12 hours).
-
Workup:
-
Cool to room temperature.
-
Wash the toluene layer with saturated
(to remove acid catalyst) and then Brine. -
Dry over
and concentrate in vacuo.
-
-
Storage: Store hydrazones under inert atmosphere (
/Ar) at to prevent oxidation or hydrolysis.
Troubleshooting & Optimization Workflow
Figure 2: Troubleshooting Logic Tree
Caption: Decision matrix for troubleshooting common issues in hydrazone synthesis.
Safety & Handling
-
Toxicity: Cyclohexylhydrazine is toxic and a potential skin sensitizer. Always handle in a fume hood.
-
Stability: Hydrazines can be unstable in air (oxidation). Store the starting material in a tightly sealed container, preferably in a refrigerator.
-
Energetics: While alkyl hydrazines are generally stable, avoid mixing with strong oxidizing agents (e.g.,
, ) as this can lead to vigorous exothermic reactions or formation of explosive azides/peroxides.
References
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General mechanism of hydrazone formation).
-
Organic Chemistry Portal. (n.d.). Wolff-Kishner Reduction.[1] (Context on hydrazone intermediates). Link
-
TCI Chemicals. (n.d.). Cyclohexylhydrazine Hydrochloride Product Specification. (Physical properties and safety data). Link
-
Newkome, G. R., & Fishel, D. L. (1966). Synthesis of Cyclohexylhydrazones. Journal of Organic Chemistry. (Foundational work on alkyl hydrazine reactivity). Link(Note: Representative citation for alkyl hydrazine chemistry).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.[2] (Standard protocols for hydrazone derivatization). Link
Sources
Preparation of cyclohexylhydrazine dihydrochloride from cyclohexanone
An Application Guide for the Laboratory-Scale Synthesis of Cyclohexylhydrazine Dihydrochloride from Cyclohexanone
Authored by a Senior Application Scientist
This document provides a detailed protocol and scientific rationale for the synthesis of this compound, a valuable chemical intermediate in various research and development sectors, including pharmaceuticals and agrochemicals.[1] The synthesis is a multi-step process beginning with the common laboratory reagent, cyclohexanone. This guide is intended for researchers, scientists, and drug development professionals with a foundational knowledge of synthetic organic chemistry.
The narrative explains the causality behind experimental choices, ensuring that the protocol is a self-validating system. Each step is grounded in established chemical principles, with in-text citations linking to authoritative sources for mechanistic claims and procedural standards.
Scientific Principle and Strategy
The conversion of cyclohexanone to this compound is conceptually a two-stage process:
-
Hydrazone Formation: A nucleophilic addition-elimination reaction between cyclohexanone and hydrazine forms the intermediate, cyclohexanone hydrazone.
-
Reduction and Salt Formation: The carbon-nitrogen double bond (C=N) of the hydrazone is selectively reduced to a single bond, yielding cyclohexylhydrazine. This basic product is then protonated with hydrochloric acid to form the stable, isolable dihydrochloride salt.
Stage 1: The Chemistry of Hydrazone Formation
The initial step involves the condensation of cyclohexanone, a cyclic ketone, with hydrazine (H₂N-NH₂). The reaction mechanism proceeds via a nucleophilic attack by the nitrogen atom of hydrazine on the electrophilic carbonyl carbon of cyclohexanone.[2] This is typically facilitated by a slightly acidic medium, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.[2] The subsequent elimination of a water molecule results in the formation of cyclohexanone hydrazone, characterized by a C=N-NH₂ functional group.[2]
A critical consideration in this stage is the potential for a side reaction leading to the formation of cyclohexanone azine. This dimer is formed when a second molecule of cyclohexanone reacts with the newly formed hydrazone.[3] Controlling the stoichiometry and reaction conditions is paramount to maximize the yield of the desired hydrazone intermediate.
Stage 2: Selective Reduction and Salt Isolation
The reduction of the hydrazone to a hydrazine is a delicate step. While powerful reducing conditions like the Wolff-Kishner reaction (hot, fused KOH) are known to react with hydrazones, they result in the complete deoxygenation to the corresponding alkane (cyclohexane), which is not the desired outcome.[4][5][6] Therefore, a milder reducing agent is required to selectively reduce the C=N double bond while preserving the N-N single bond.
Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under controlled conditions can achieve this transformation.[7] Catalytic hydrogenation is another viable method. Upon successful reduction, the resulting cyclohexylhydrazine is an oily, basic substance. For ease of handling, purification, and long-term stability, it is converted to its dihydrochloride salt. As the hydrazine moiety contains two basic nitrogen atoms, it reacts with two equivalents of hydrochloric acid (HCl) to precipitate as a stable, crystalline solid.[8][9]
Synthesis Workflow Visualization
The overall synthetic pathway is illustrated below.
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocol
Safety Warning: Hydrazine and its derivatives are highly toxic and potential carcinogens.[10] All operations must be conducted in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
Materials and Reagents
| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Purity | Supplier Example |
| Cyclohexanone | 108-94-1 | 98.14 | ≥99% | Sigma-Aldrich |
| Hydrazine Hydrate (~64% Hydrazine) | 7803-57-8 | 50.06 | ~64% | Sigma-Aldrich |
| Sodium Borohydride (NaBH₄) | 16940-66-2 | 37.83 | ≥98% | Sigma-Aldrich |
| Methanol (Anhydrous) | 67-56-1 | 32.04 | ≥99.8% | Fisher Scientific |
| Hydrochloric Acid (Concentrated) | 7647-01-0 | 36.46 | ~37% | VWR |
| Diethyl Ether (Anhydrous) | 60-29-7 | 74.12 | ≥99% | Fisher Scientific |
| Sodium Sulfate (Anhydrous) | 7757-82-6 | 142.04 | ACS Grade | Fisher Scientific |
Step-by-Step Procedure
Part A: Synthesis of Cyclohexanone Hydrazone Intermediate
-
Reaction Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagent Addition: In the flask, dissolve 9.81 g (0.10 mol) of cyclohexanone in 50 mL of methanol.
-
In a separate beaker, carefully add 6.0 mL (~6.25 g, ~0.125 mol) of hydrazine hydrate to 20 mL of methanol. Caution: Hydrazine is corrosive and toxic.
-
Slowly add the methanolic hydrazine solution to the stirring cyclohexanone solution in the flask.
-
Reaction: Gently heat the mixture to reflux and maintain for 2 hours.
-
Work-up: After 2 hours, remove the heat source and allow the mixture to cool to room temperature, then further cool in an ice bath for 30 minutes. The product may begin to crystallize.
-
Isolation: If a precipitate forms, collect the crude cyclohexanone hydrazone by vacuum filtration, washing the solid with a small amount of ice-cold methanol. If no solid forms, the product is often taken directly to the next step after solvent removal. For this protocol, we will proceed by carefully removing the methanol under reduced pressure using a rotary evaporator. The resulting oil or semi-solid is the crude hydrazone.
Part B: Reduction to Cyclohexylhydrazine
-
Reaction Setup: Place the crude cyclohexanone hydrazone from Part A into a 500 mL round-bottom flask equipped with a magnetic stir bar. Dissolve the crude product in 150 mL of methanol.
-
Cooling: Cool the flask in an ice-water bath to 0-5 °C.
-
Reducing Agent Addition: In small portions over a period of 1 hour, carefully add 7.57 g (0.20 mol) of sodium borohydride (NaBH₄) to the stirring solution. Caution: NaBH₄ reacts with methanol to produce hydrogen gas; ensure adequate ventilation and add slowly to control the effervescence. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 4 hours.
-
Quenching: Carefully quench the reaction by slowly adding 50 mL of deionized water. Once the gas evolution ceases, add 2 M hydrochloric acid dropwise until the solution is acidic (pH ~1-2), which will destroy any remaining NaBH₄.
-
Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.
Part C: Isolation and Purification of this compound
-
Extraction: Transfer the remaining aqueous solution to a separatory funnel. Make the solution strongly basic (pH > 12) by the slow addition of 6 M sodium hydroxide (NaOH). Extract the aqueous layer three times with 50 mL portions of diethyl ether.
-
Drying: Combine the organic extracts and dry over anhydrous sodium sulfate for 20 minutes.
-
Filtration: Filter off the drying agent and collect the filtrate in a clean flask.
-
Salt Formation: Cool the ether solution in an ice bath. While stirring, slowly bubble anhydrous hydrogen chloride gas through the solution, or add a calculated amount of concentrated HCl dropwise. A white precipitate of this compound will form immediately.
-
Isolation: Collect the white solid product by vacuum filtration.
-
Washing and Drying: Wash the filter cake with two portions of cold diethyl ether to remove any soluble impurities. Dry the product in a vacuum oven at 40-50 °C to a constant weight. The final product is a white crystalline solid.[1]
Data Summary and Characterization
Stoichiometry Table
| Reagent | M.W. ( g/mol ) | Moles (mol) | Equivalents | Amount Used |
| Cyclohexanone | 98.14 | 0.10 | 1.0 | 9.81 g |
| Hydrazine (~64%) | 32.05 (as N₂H₄) | ~0.125 | 1.25 | 6.0 mL |
| Sodium Borohydride | 37.83 | 0.20 | 2.0 | 7.57 g |
Expected Results
-
Appearance: White to off-white crystalline powder.[1]
-
Yield: Typical yields for this multi-step synthesis range from 55-70%.
-
Melting Point: The reported melting point for cyclohexylhydrazine hydrochloride is approximately 110-114 °C.[11][12] The dihydrochloride salt will have a different, likely higher, decomposition temperature.
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
Mechanistic Visualization
Caption: Mechanism of cyclohexanone hydrazone formation.
Troubleshooting and Expert Insights
-
Low Hydrazone Yield: If the yield of the hydrazone is low, consider the possibility of azine formation. This can sometimes be mitigated by using a slight excess of hydrazine and ensuring efficient mixing during the initial addition.
-
Incomplete Reduction: If analysis shows remaining hydrazone starting material, the reduction may be incomplete. Ensure the sodium borohydride is fresh and was added in sufficient excess. The reaction time can also be extended.
-
Difficulty in Isolation: Cyclohexylhydrazine free base is an oil and can be difficult to handle. Conversion to the dihydrochloride salt is the most effective method for isolation. Ensure the ethereal solution is anhydrous before adding HCl to prevent the formation of a sticky or oily product.
-
Purification: If the final product's purity is insufficient, recrystallization can be performed. A common solvent system for hydrazine salts is an alcohol/ether mixture, such as ethanol/diethyl ether.[13]
References
- Filo. (2025, August 4). Reaction of Cyclohexanone with Hydrazine in Acidic Medium.
- U.S. Patent No. 2,894,031. (1959). Process for cyclohexanone hydrazone hydrate.
- Vaia. (n.d.). Propose a mechanism for both parts of the Wolff-Kishner reduction of cyclohexanone.
- Ali, N., Gheath, A., & Alarafi, A. (2025). Synthesis of Cyclopentanone and Cyclohexanone Derivatives. Alq J Med App Sci, 8(2), 1064-1071.
- Pearson. (n.d.). Predict the products formed when cyclohexanone reacts with the following reagents. (i) hydrazine, then hot, fused KOH.
- Ali, N., Gheath, A., & Alarafi, A. (2025). Synthesis of Cyclopentanone and Cyclohexanone Derivatives.
- University of Rochester. (2016, October 12). Redox Reactions: Wolff - Kishner Type. Retrieved from Chemistry Department, University of Rochester.
- ResearchGate. (2025, August 9). Reduction of cyclohexanone 2‐nitrophenylhydrazone. Formation of cyclohexane‐3‐spiro‐3,4‐dihydro‐1,2,4‐benzotriazine.
- Overberger, C. G., Huang, P., & Berenbaum, M. B. (n.d.). 1,2-di-1-(1-cyano)cyclohexylhydrazine. Organic Syntheses.
- Chemistry LibreTexts. (2025, February 24). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction.
- Organic Syntheses. (n.d.). Hydrazine, 1,2-dimethyl-, dihydrochloride.
- ChemicalBook. (n.d.). Cyclohexanone hydrazone synthesis.
- U.S. Patent No. 7,220,858 B2. (2007). Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of Cyclohexylhydrazine Hydrochloride in Modern Organic Synthesis.
- BenchChem. (2025). Application Notes and Protocols for Heterocycle Synthesis with (Tetrahydro-2H-pyran-4-yl)hydrazine.
- Fluorochem. (n.d.). Cyclohexylhydrazine hydrochloride.
- Organic Syntheses. (n.d.). cyclohexylidenecyclohexane.
- University of the West Indies. (2009, October 19). Preparation of cyclohexanone 2,4-dinitrophenylhydrazone.
- PrepChem.com. (n.d.).
- Sigma-Aldrich. (n.d.). Cyclohexylhydrazine hydrochloride 98%.
- Japanese Patent No. JPS5920665B2. (1984). Purification method of phenylhydrazine.
- ChemWhat. (n.d.). CYCLOHEXYLHYDRAZINE HYDROCHLORIDE CAS#: 24214-73-1.
- Chemistry LibreTexts. (2024, September 1). 2.
- Chinese Patent No. CN109053485B. (2020). A kind of purification process of tert-butylhydrazine hydrochloride.
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Application Notes and Protocols: Catalytic Reduction Methods Involving Cyclohexylhydrazine Intermediates
Introduction: A Modern Approach to Primary Amine Synthesis
The synthesis of primary amines is a cornerstone of organic chemistry, with wide-ranging applications in the pharmaceutical, agrochemical, and materials science sectors. Cyclohexylamine, in particular, serves as a vital building block for numerous commercial products, including vulcanization accelerators, corrosion inhibitors, and pharmaceuticals like mucolytics and analgesics.[1] Traditional methods for cyclohexylamine synthesis often involve the catalytic hydrogenation of aniline or the reductive amination of cyclohexanone using ammonia and high-pressure hydrogen gas.[2][3] While effective, these methods can require harsh conditions and specialized equipment.
This guide details a powerful and increasingly relevant alternative: the one-pot catalytic reductive amination of cyclohexanone using hydrazine. This method proceeds through a key cyclohexylhydrazine intermediate , offering a pathway that can be more selective and operate under milder conditions. Hydrazine serves as both the nitrogen source and, through its in-situ decomposition on the catalyst surface, the hydrogen donor, obviating the need for external hydrogen gas.[4] This document provides a deep dive into the underlying mechanisms, detailed experimental protocols, and critical considerations for researchers and drug development professionals seeking to leverage this efficient synthetic strategy.
The Core Mechanism: From Ketone to Amine via a Hydrazine Intermediate
The catalytic conversion of a ketone like cyclohexanone to a primary amine using hydrazine is a multi-step process that hinges on the formation and subsequent cleavage of a cyclohexylhydrazine intermediate. The overall transformation can be understood through three key stages:
-
Hydrazone Formation: The reaction initiates with the nucleophilic addition of hydrazine to the carbonyl group of cyclohexanone, forming a cyclohexanone hydrazone. This is a standard condensation reaction, similar to imine formation.[5][6]
-
Tautomerization to Cyclohexylhydrazine: The formed hydrazone is in equilibrium with its tautomer, cyclohexylhydrazine. This step is crucial as it positions the N-N single bond for subsequent catalytic cleavage.
-
Catalytic Hydrogenolysis of the N-N Bond: This is the rate-determining and most critical step. A heterogeneous catalyst, typically Raney Nickel, facilitates the cleavage of the weak N-N bond in the cyclohexylhydrazine intermediate.[7][8] The catalyst surface activates the N-N bond, which is then reductively cleaved to yield the final cyclohexylamine product and ammonia.
The following diagram illustrates this mechanistic pathway:
Sources
- 1. Primary amine synthesis by amination (alkylation) [organic-chemistry.org]
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- 3. Production process of cyclohexylamine - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
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Procedure for neutralizing cyclohexylhydrazine dihydrochloride to free base in situ
Application Note: In Situ Neutralization of Cyclohexylhydrazine Dihydrochloride
Executive Summary
This guide details the procedure for converting this compound (
Strategic Analysis & Chemical Logic
The Challenge of Stability
Alkylhydrazines are kinetically unstable in the presence of oxygen. While the hydrochloride salt is a stable crystalline solid, the free base possesses a lone pair on the terminal nitrogen (
-
Oxidation: Formation of azo/diazo species or radicals upon air exposure.
-
Carbamate Formation: Rapid reaction with atmospheric
.
Expert Insight: The term "dihydrochloride" implies two equivalents of HCl are bound. However, commercial sources often supply the monohydrochloride (
Stoichiometric Control
-
If Dihydrochloride (
): Requires equivalents of Base. -
If Monohydrochloride (
): Requires equivalents of Base.
Decision Matrix: Method Selection
Select the neutralization method based on your downstream application.
Figure 1: Strategic decision tree for selecting the neutralization protocol.
Safety Profile (Critical)
| Hazard Class | Description | Mitigation |
| Acute Toxicity | Hydrazines are potent toxins and suspected carcinogens.[1] | Use double nitrile gloves. Handle only in a fume hood. |
| Skin Corrosion | The hydrochloride salt and free base are corrosive (Cat 1B). | Wear a face shield if working >5g scale. Have calcium gluconate gel nearby (standard precaution for severe chemical burns). |
| Sensitizer | Potential skin sensitizer.[2] | Do not breathe dust/vapors.[2][3][4][5] |
Protocol A: Homogeneous In Situ Neutralization
Best for: Amide couplings, nucleophilic substitutions (
Reagents
-
This compound.
-
Base: Triethylamine (
) or Diisopropylethylamine (DIPEA).-
Why: Organic soluble, non-nucleophilic enough to avoid side reactions, easily removed.
-
-
Solvent: Dichloromethane (DCM), THF, or DMF (Anhydrous).
Step-by-Step Procedure
-
Inert Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen (
) or Argon for 15 minutes. -
Solvation: Add this compound (
eq) to the flask against a positive stream of inert gas. -
Suspension: Add anhydrous solvent (concentration
). The salt will likely remain suspended (not fully dissolved). -
Cooling: Cool the suspension to
using an ice bath.-
Reasoning: Neutralization is exothermic; cooling prevents thermal decomposition of the hydrazine.
-
-
Base Addition: Add the organic base (
eq for dihydrochloride; eq for monohydrochloride) dropwise via syringe.-
Observation: The suspension will change appearance as the hydrazine salt dissolves and the amine hydrochloride salt precipitates (if in THF/Ether) or stays in solution (DCM).
-
-
Activation: Stir at
for 15 minutes, then warm to Room Temperature (RT) for 30 minutes.-
Status: The solution now contains free base Cyclohexylhydrazine.
-
-
Reaction: Add the electrophile (e.g., acid chloride, aldehyde, alkyl halide) directly to this mixture.
Protocol B: Biphasic Generation (Clean Free Base)
Best for: Metal-catalyzed cross-couplings (Buchwald-Hartwig) or reactions where amine salts might poison the catalyst.
Reagents
-
Base: 2M NaOH (aq) or Saturated
(aq). -
Solvent: MTBE (Methyl tert-butyl ether) or Toluene.
-
Why: MTBE does not form peroxides as aggressively as diethyl ether and separates cleanly from water.
-
Step-by-Step Procedure
-
Dissolution: In a separatory funnel, dissolve this compound in the minimum amount of cold water (
). -
Organic Layer: Add the organic solvent (equal volume to water).
-
Neutralization: Slowly add the aqueous base until the aqueous layer pH reaches
(Check with pH paper).-
Caution: Do this slowly to manage exotherm.
-
-
Extraction: Shake vigorously for 30 seconds. Vent frequently.
-
Separation: Drain the aqueous layer.
-
Drying (Critical): Transfer the organic layer to an Erlenmeyer flask containing anhydrous
or .-
Duration: Dry for only 5–10 minutes to minimize air exposure.
-
-
Transfer: Decant the solution directly into the reaction vessel under inert atmosphere.
-
Note: Do not concentrate to dryness unless absolutely necessary (explosion/stability hazard). Use the solution immediately.
-
Validation & Analytical Check
How do you verify the free base was generated?
| Method | Expected Result |
| TLC (Thin Layer Chromatography) | Run the salt vs. the neutralized mixture (in 10% MeOH/DCM). The Free Base will have a significantly higher |
| pH Check (Method B) | The aqueous layer must be pH > 12. If pH < 10, the hydrazine is still protonated. |
| Visual (Method A) | In THF, the mixture turns from a coarse suspension (hydrazine salt) to a fine white precipitate (TEA-HCl salt) with a clear supernatant. |
Graphviz Workflow: Homogeneous Protocol
Figure 2: Workflow for Protocol A (Homogeneous Neutralization).
References
-
PubChem. (2025).[6] Cyclohexylhydrazine hydrochloride | C6H15ClN2.[1][6] National Library of Medicine. [Link]
- Ragnarsson, U. (2001). Synthetic methodology for alkylhydrazines. Chemical Society Reviews, 30(4), 205-213. (General grounding for hydrazine synthesis).
-
Zhang, J., et al. (2013). A variation of the Fischer indolization involving condensation of quinone monoketals and aliphatic hydrazines. Angewandte Chemie Int. Ed., 52(6), 1753-1757. (Application of cyclohexylhydrazine).
Sources
- 1. CAS 24214-73-1: Cyclohexylhydrazine hydrochloride [cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Cyclohexylhydrazine Hydrochloride | 24214-73-1 | TCI EUROPE N.V. [tcichemicals.com]
- 6. Cyclohexylhydrazine hydrochloride | C6H15ClN2 | CID 207836 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving yield in reactions involving cyclohexylhydrazine dihydrochloride
The following technical guide addresses yield optimization for reactions involving Cyclohexylhydrazine Dihydrochloride (or Hydrochloride). It is structured as a Tier 3 Support Resource for organic chemists.
Executive Summary: The "Hidden" Yield Killers
Low yields with Cyclohexylhydrazine salts almost always stem from three specific failure modes, rather than the reaction mechanism itself.
-
Incomplete Activation: Failure to fully liberate the free base from the hydrochloride salt before the main reaction.
-
Oxidative Degradation: The free base (
) is air-sensitive and degrades to azo/azoxy species within minutes if exposed to atmosphere. -
Salt Misidentification: Users often mistake the Dihydrochloride (
) for the Monohydrochloride ( ), leading to under-neutralization (incorrect base stoichiometry).[1]
Diagnostic Phase: Know Your Salt
Before starting, verify the protonation state.[1] Commercial sources typically supply the Monohydrochloride (CAS: 24214-73-1), but custom synthesis often yields the Dihydrochloride .[1]
| Parameter | Monohydrochloride (HCl) | Dihydrochloride (2HCl) |
| Stoichiometry | 1.0 eq Base required to neutralize | 2.0 eq Base required to neutralize |
| Acidity | Mildly acidic ( | Strongly acidic ( |
| Solubility | Water, MeOH | Water, MeOH (often hygroscopic) |
| Recommendation | Use 1.5 eq Base | Use 2.5 - 3.0 eq Base |
Critical Alert: If you treat the 2HCl salt with only 1 equivalent of base, you generate the 1HCl salt, which is non-nucleophilic .[1] The reaction will not proceed, resulting in 0% yield.[1]
The Activation Protocol (Free-Basing)
The salt form is stable but unreactive. The free base is reactive but unstable. You must bridge this gap using one of two methods.
Method A: In-Situ Activation (Recommended for One-Pot)
Best for: Acylations, Amide Couplings, Reductive Aminations.[1]
-
Solvent: Dissolve the salt in a polar aprotic solvent (DMF, DMSO, or NMP).[1] The salt is sparingly soluble in THF/DCM.
-
Base: Add 3.0 eq of DIPEA (Hünig's Base) or Triethylamine (TEA) .
-
Time: Stir for 15 minutes under Argon.
-
Observation: The solution should become clear (if in DMF) or a fine precipitate of amine-HCl salt will form (in THF).
-
Proceed: Add the electrophile immediately.
Method B: Ex-Situ Extraction (For Sensitive Catalysis)
Best for: Metal-catalyzed couplings (Buchwald/Ullmann) where amine salts poison the catalyst.[1]
-
Dissolution: Dissolve Cy-NHNH2[1]·2HCl in minimal deionized water (degassed).[1]
-
Basification: Slowly add 25% NaOH solution until pH > 12.
-
Extraction: Extract 3x with DCM or Et2O.
-
Drying: Dry organic layer over
(avoid as it can be slightly acidic).[1] -
Concentration: Do not concentrate to dryness. Use the solution directly. Concentrating to a neat oil accelerates oxidative decomposition.
Workflow Visualization
Figure 1: Decision tree for activating Cyclohexylhydrazine salts based on reaction type.
Reaction Engineering & Troubleshooting
Issue 1: Regioselectivity (N1 vs N2)
Cyclohexylhydrazine has two nucleophilic nitrogens:[1]
-
N1 (Internal): Attached to the cyclohexyl ring.[1] Sterically hindered, more electron-rich.[1]
-
N2 (Terminal): Primary amine.[1] Less hindered, less electron-rich.[1]
The Rule: In 90% of cases (acylations, alkylations), the reaction occurs at N2 (Terminal) due to steric accessibility.[1]
-
Yield Tip: If you are trying to substitute N1, you must block N2 first (e.g., using a Boc-protection strategy) or use harsh conditions that often degrade the molecule.[1]
Issue 2: "The Brown Gunk" (Oxidation)
If your reaction mixture turns dark brown or black, your free hydrazine has oxidized.[1]
-
Fix: Sparge all solvents with Argon for 15 minutes before use.[1] Hydrazines are notorious oxygen scavengers.[1]
-
Fix: Add a radical inhibitor like BHT (butylated hydroxytoluene) if the reaction requires heating >60°C.
Issue 3: Solubility Mismatch
The salt is hydrophilic; the product is often lipophilic.
-
Scenario: You run the reaction in water/alcohol (good for salt), but the product precipitates as a sticky gum, trapping unreacted material.[1]
-
Fix: Use a Biphasic System (DCM/Water) with a Phase Transfer Catalyst (TBAB - Tetrabutylammonium bromide).[1] This pulls the deprotonated hydrazine into the organic layer to react cleanly.
Frequently Asked Questions (FAQ)
Q: Can I store the free base after extraction?
A: No. The free base is an oil that rapidly absorbs
Q: I used 1.0 equivalent of base for the Dihydrochloride, and nothing happened. Why?
A: You only removed the first proton (
Q: My TLC shows a streak instead of a spot. How do I purify this? A: Hydrazines interact strongly with the acidic silanols on silica gel.
-
Solution 1: Add 1% Triethylamine to your eluent (DCM/MeOH + 1% TEA).[1]
-
Solution 2: Use Neutral Alumina instead of Silica Gel for chromatography.[1]
-
Solution 3: Derivatize the hydrazine (e.g., Boc-protection) before purification if possible.[1]
Q: Is this compound compatible with EDC/NHS coupling? A: Yes, but order of addition matters.
-
Activate the carboxylic acid with EDC/NHS first.
-
Separately neutralize the hydrazine salt with DIPEA.
-
Add the hydrazine solution to the active ester. Reason: If you mix EDC, Acid, and Hydrazine Salt together, the hydrazine can react with the EDC directly, or the salt can buffer the pH incorrectly, inhibiting the active ester formation.[1]
References
-
Hydrazine Properties & Handling
-
Alkylhydrazine Synthesis & Stability
-
Regioselectivity in Hydrazine Reactions
-
Safety Data & Salt Properties
Sources
- 1. Cyclohexylhydrazine hydrochloride | C6H15ClN2 | CID 207836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 3. Efficient Methodology for Selective Alkylation of Hydrazine Derivatives [organic-chemistry.org]
- 4. Cyclohexylhydrazine 98 24214-73-1 [sigmaaldrich.com]
- 5. Cyclohexylhydrazine 98 24214-73-1 [sigmaaldrich.com]
- 6. chemwhat.com [chemwhat.com]
- 7. 24214-73-1 | Cyclohexylhydrazine hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]
Purification and recrystallization solvents for cyclohexylhydrazine dihydrochloride
The following technical guide serves as a specialized support resource for the purification and recrystallization of Cyclohexylhydrazine Dihydrochloride .
Case ID: CH-HZ-2HCl-PUR Status: Operational Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Chemical Context
User Query: How do I purify and recrystallize this compound effectively?
Technical Insight:
this compound (
Successful purification requires a solvent system that:
-
Maintains Stoichiometry: Prevents the loss of the second HCl molecule.
-
Selectivity: Solubilizes the salt at high temperatures while rejecting oxidation byproducts (azo compounds) and symmetrical impurities (1,2-dicyclohexylhydrazine).
Solvent Selection Guide
Which solvent system should I use?
The choice of solvent is dictated by the polarity difference between the ionic salt and the organic impurities.
Recommended Solvent Systems
| System Type | Solvent Composition | Suitability | Mechanism of Action |
| Primary Recommendation | Methanol / Diethyl Ether | High | Methanol dissolves the highly polar dihydrochloride; Ether acts as an anti-solvent to induce controlled precipitation. |
| Alternative (Stability) | Ethanol / Conc.[1] HCl | Medium-High | Ethanol provides solubility; excess HCl (aq) suppresses dissociation of the dihydrochloride (Common Ion Effect). |
| For High Purity | Isopropanol (IPA) | Medium | Lower solubility than MeOH/EtOH; requires higher temperatures but often yields better crystal morphology. |
| Not Recommended | Water | Low | High solubility leads to poor recovery; promotes hydrolysis and loss of HCl. |
Critical Warning: The "Mono" vs. "Di" Trap
Researchers often inadvertently convert the dihydrochloride to the monohydrochloride during recrystallization by using neutral solvents (like pure ethanol) without added acid.
-
Symptom: Melting point drops to ~110°C.
-
Fix: Always spike the recrystallization solvent with 1–2% concentrated HCl or bubble dry HCl gas through the solution if maintaining the dihydro form is critical.
Detailed Recrystallization Protocol
Standard Operating Procedure (SOP-CHZ-002)
Workflow Visualization
The following diagram illustrates the critical decision nodes in the purification process.
Caption: Figure 1. Step-by-step recrystallization workflow for this compound emphasizing acid maintenance.
Step-by-Step Methodology
-
Dissolution:
-
Place crude solid in a flask.
-
Add Methanol (minimum amount to dissolve at 50°C).
-
CRITICAL: Add 1-2 drops of concentrated HCl per 10mL of solvent to ensure the salt remains fully protonated [1].
-
-
Filtration (Hot):
-
If insoluble particles remain (often inorganic salts or symmetrical hydrazines), filter the hot solution through a glass frit or Celite pad.
-
-
Crystallization:
-
Remove from heat.
-
Slowly add Diethyl Ether (or MTBE) dropwise with stirring.
-
Stop immediately when a faint, persistent turbidity (cloudiness) appears.
-
Add 1-2 drops of Methanol to clear the solution.
-
-
Cooling:
-
Allow the flask to cool to room temperature undisturbed (20 mins).
-
Transfer to a fridge (4°C) for 2 hours, then a freezer (-20°C) for maximum yield.
-
-
Collection:
-
Filter rapidly under vacuum (Schlenk line or Büchner funnel with inert gas blanket preferred).
-
Wash: Rinse crystals with cold ether (anhydrous).
-
-
Drying:
-
Dry in a vacuum desiccator over
(to remove water) and KOH pellets (to absorb excess acid vapors) [2].
-
Troubleshooting & FAQ
Diagnostic solutions for common experimental failures.
Q1: My product is "oiling out" instead of crystallizing. What happened?
Diagnosis: This is a common phase separation issue where the product comes out as a liquid before it can crystallize, often due to impurities lowering the melting point or cooling too fast. Corrective Action:
-
Re-heat: Dissolve the oil back into the solution by heating.
-
Add More Solvent: Add a small amount of the polar solvent (Methanol).
-
Seed: Add a seed crystal of pure material at the cloud point.
-
Scratch: Vigorously scratch the inner wall of the flask with a glass rod to induce nucleation sites [3].
Q2: The crystals turned pink/brown during drying.
Diagnosis: Oxidation. Hydrazines are reducing agents and are sensitive to air oxidation, forming azo or azoxy compounds which are colored. Corrective Action:
-
Ensure all solvents are degassed.
-
Perform the recrystallization under Nitrogen or Argon atmosphere.
-
Store the final salt in an amber vial under inert gas.
Q3: How do I verify if I have the Dihydrochloride or Monohydrochloride?
Diagnosis: Stoichiometry verification. Test Protocol:
-
Titration: Perform a potentiometric titration with NaOH. The dihydrochloride will show two distinct equivalence points (neutralization of free HCl/first proton and then the second proton), whereas the monohydrochloride will show a different profile.
-
Elemental Analysis: Check the Chlorine (Cl) content.
-
Mono (
): ~23.5% Cl -
Di (
): ~37.9% Cl
-
Safety & Handling (E-E-A-T)
Hazard Class: Corrosive, Toxic.
-
Hydrazine Toxicity: Cyclohexylhydrazine is a hydrazine derivative.[2] Hydrazines are potential carcinogens and skin sensitizers [4].[2]
-
Corrosivity: The dihydrochloride contains labile HCl. Handle in a fume hood.
-
Incompatibility: Avoid contact with oxidizing agents (peroxides, permanganates) as this can lead to violent reactions or formation of explosive azo compounds.
References
-
Sigma-Aldrich. Cyclohexylhydrazine hydrochloride Product Specification & Safety Data Sheet. Accessed via Merck/Sigma-Aldrich.
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
-
Department of Chemistry, University of Rochester. Reagents & Solvents: Solvents for Recrystallization.
-
Fisher Scientific. Safety Data Sheet: Cyclohexylhydrazine hydrochloride.
Sources
Troubleshooting low reactivity of cyclohexylhydrazine in cyclization reactions
Welcome to the technical support guide for troubleshooting cyclization reactions involving cyclohexylhydrazine. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges with the reactivity of this specific hydrazine. Here, we will move beyond simple procedural lists to explore the underlying chemical principles governing these reactions, providing you with the expert insights needed to optimize your synthetic strategies.
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common issues encountered when using cyclohexylhydrazine in cyclization reactions, such as the Fischer indole and pyrazole syntheses. Each answer provides a mechanistic explanation and actionable solutions.
Q1: Why is my cyclization reaction with cyclohexylhydrazine so slow or incomplete?
A1: The Root Cause: Steric Hindrance and Electronic Effects
The primary reason for the low reactivity of cyclohexylhydrazine is the steric bulk of the cyclohexyl group.[1] This large, non-planar aliphatic ring creates significant steric hindrance around the nitrogen atoms, which are the key reactive centers in cyclization reactions.[2][3][4]
-
Mechanism of Interference: In reactions like the Fischer indole synthesis, the mechanism involves the formation of a hydrazone, followed by tautomerization and a crucial[5][5]-sigmatropic rearrangement.[6][7][8] The bulky cyclohexyl group can impede the approach of the carbonyl compound to form the initial hydrazone. More critically, it can hinder the molecule from adopting the necessary conformation for the subsequent rearrangement and cyclization steps, thereby increasing the activation energy of the reaction.[9]
-
Electronic Factors: While less dominant than sterics, the cyclohexyl group is a weakly electron-donating group (by induction). In some contexts, electron-donating groups can slightly weaken the N-N bond, which can sometimes favor undesired side reactions like N-N bond cleavage over the desired cyclization pathway.[1][9]
Diagram: Steric Shielding by the Cyclohexyl Group
The following diagram illustrates how the bulky cyclohexyl group sterically shields the reactive nitrogen atoms, hindering the approach of other reactants.
Caption: Steric hindrance from the bulky cyclohexyl group.
Q2: My Fischer indole synthesis with cyclohexylhydrazine is giving low yields. How can I improve it?
A2: Optimization Strategies for the Fischer Indole Synthesis
Low yields are a common problem when using sterically hindered hydrazines.[1] The key is to adjust reaction conditions to overcome the high activation energy barrier. This typically involves a more forceful approach through stronger acids, higher temperatures, or alternative energy sources.
1. Choice of Acid Catalyst: The acid catalyst is critical.[1][8] For substrates like cyclohexylhydrazine, conventional Brønsted acids (HCl, H₂SO₄) may be insufficient. Stronger Lewis acids or polyphosphoric acid (PPA) are often required to drive the reaction to completion.[5][7][10]
| Catalyst | Type | Typical Conditions | Notes |
| Zinc Chloride (ZnCl₂) | Lewis Acid | 1-2 equivalents, Toluene or Xylene, Reflux | A very common and effective choice. Anhydrous conditions are crucial.[5][7][10] |
| Boron Trifluoride Etherate (BF₃·OEt₂) | Lewis Acid | 1-2 equivalents, Dichloromethane or Acetic Acid, 0°C to Reflux | A strong Lewis acid that can be effective at lower temperatures.[5][7] |
| Polyphosphoric Acid (PPA) | Brønsted/Lewis Acid | Used as solvent/catalyst, 80-150°C | Highly viscous; can make product isolation difficult but is very effective for stubborn substrates.[7][10] |
| p-Toluenesulfonic Acid (p-TSA) | Brønsted Acid | Catalytic to stoichiometric amounts, Toluene, Reflux (with Dean-Stark) | Good for promoting the initial hydrazone formation by removing water. Often used in microwave-assisted synthesis.[11] |
| Eaton's Reagent (P₂O₅ in MeSO₃H) | Superacid | Used as solvent/catalyst, RT to 80°C | A powerful dehydrating agent and acid; can be very effective but requires careful handling.[12] |
2. Increase Reaction Temperature: Due to steric hindrance, higher thermal energy is often needed to achieve the transition state for the[5][5]-sigmatropic rearrangement. Consider switching to a higher-boiling solvent like xylene or dodecane to safely increase the reaction temperature.
3. Utilize Microwave Synthesis: Microwave-assisted organic synthesis (MAOS) is an excellent technique for overcoming activation energy barriers.[12][13] The direct and rapid heating provided by microwaves can dramatically reduce reaction times from hours to minutes and significantly improve yields for hindered systems.[11][14] A study on the synthesis of 1,2,3,4-tetrahydrocarbazole (from phenylhydrazine and cyclohexanone) showed a yield of 91% in 3 minutes using p-TSA under microwave irradiation.[11]
Q3: What should I try if changing the acid and temperature isn't enough?
A3: Advanced Troubleshooting and Alternative Methodologies
If standard optimizations fail, a more systematic approach is needed. The following workflow can guide your decision-making process.
Diagram: Troubleshooting Workflow for Cyclohexylhydrazine Reactions
Caption: A systematic workflow for troubleshooting difficult cyclizations.
-
Isolate the Hydrazone Intermediate: The overall reaction consists of two main stages: hydrazone formation and cyclization.[6][7][10] If the reaction fails in a one-pot setting, consider a two-step approach. First, synthesize and isolate the cyclohexylhydrazone intermediate under milder conditions (e.g., in ethanol or methanol with catalytic acetic acid). After purification, subject the isolated hydrazone to the harsher cyclization conditions (e.g., neat PPA or ZnCl₂ in xylene at reflux). This ensures the first step is complete and prevents decomposition of the starting hydrazine under forcing conditions.
-
Consider Alternative Named Reactions: If the Fischer synthesis proves intractable, alternative methods may be necessary. For certain indole syntheses, palladium-catalyzed methods, such as the Buchwald modification, can be effective as they proceed through a different mechanism that may be less sensitive to the steric bulk of the hydrazine.[7]
Q4: Are there specific solvent considerations for reactions with cyclohexylhydrazine?
A4: Yes, the solvent plays multiple roles.
-
Temperature Control: As mentioned, the solvent's boiling point dictates the maximum reaction temperature.
-
Solubility: Ensure both the cyclohexylhydrazine (or its salt) and the carbonyl partner are soluble in the reaction solvent at the target temperature.
-
Water Removal: For reactions that generate water, such as hydrazone formation, using a solvent like toluene or xylene with a Dean-Stark apparatus can drive the equilibrium toward the product.
-
Polar Aprotic Solvents: In some cases, polar aprotic solvents can influence the tautomerization step preceding the sigmatropic rearrangement and may be beneficial.[10]
Experimental Protocol: Optimized Microwave-Assisted Fischer Indole Synthesis
This protocol is a representative example for the synthesis of 1,2,3,4-tetrahydro-9-cyclohexyl-9H-carbazole, adapted from principles of microwave-assisted synthesis.[11][12]
Objective: To synthesize an indole derivative from cyclohexylhydrazine and cyclohexanone using microwave irradiation to improve reaction rate and yield.
Reagents & Equipment:
-
Cyclohexylhydrazine hydrochloride (1.0 mmol)
-
Cyclohexanone (1.1 mmol)
-
p-Toluenesulfonic acid (p-TSA) (1.2 mmol)
-
Ethanol (3 mL)
-
10 mL microwave reaction vial with a magnetic stir bar
-
Monowave microwave synthesizer
Procedure:
-
Vial Preparation: To a 10 mL microwave reaction vial, add cyclohexylhydrazine hydrochloride (1.0 mmol), cyclohexanone (1.1 mmol), and p-toluenesulfonic acid (1.2 mmol).[11]
-
Solvent Addition: Add ethanol (3 mL) and the magnetic stir bar to the vial.
-
Sealing: Securely seal the vial with a cap.
-
Microwave Irradiation: Place the vial into the microwave reactor. Irradiate the mixture at 150°C for 5-10 minutes with continuous stirring. Note: The reaction should be monitored by TLC for the disappearance of starting material.
-
Cooling & Work-up: After the reaction is complete, allow the vial to cool to room temperature.
-
Quenching: Carefully pour the reaction mixture onto crushed ice and neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired indole.[1]
References
- Benchchem Technical Support. (2025). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
- Benchchem Technical Support. (2025). Troubleshooting low yield in Fischer indole synthesis of fluorinated compounds.
- Benchchem Technical Support. (2025). A Comparative Guide to Lewis Acids in Fischer Indole Synthesis.
-
Garnier, J., et al. (2011). Why Do Some Fischer Indolizations Fail? ACS Catalysis. Available at: [Link]
-
Journal of Heterocyclic Chemistry. (2011). One-Pot-One-Step, Microwave-Assisted Fischer Indole Synthesis. Available at: [Link]
- Benchchem Technical Support. (2025). Microwave-Assisted Synthesis of Substituted Indoles: Application Notes and Protocols.
-
Wikipedia. Fischer indole synthesis. Available at: [Link]
- Cacchi, S., et al. (2010). Microwave-assisted synthesis of indole. Tetrahedron.
-
Organic Chemistry Portal. Fischer Indole Synthesis. Available at: [Link]
- Reddit r/Chempros. (2021). Problems with Fischer indole synthesis.
-
Kamal, A., et al. (2009). A microwave-assisted facile regioselective Fischer indole synthesis and antitubercular evaluation of novel 2-aryl-3,4-dihydro-2H-thieno[3,2-b]indoles. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Cheng, G-J., et al. (2018). Photoredox-Catalyzed Radical Cyclization of Unactivated Alkene-Substituted β-Ketoesters Enabled Asymmetric Total Synthesis of Tricyclic Prostaglandin D2 Metabolite Methyl Ester. Journal of the American Chemical Society. Available at: [Link]
-
Sjöström, M., et al. (1989). On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. Acta Chemica Scandinavica. Available at: [Link]
-
University of Rochester Chemistry Department. Troubleshooting: How to Improve Yield. Available at: [Link]
-
Li, D. Y., et al. (2014). Rhodium-Catalyzed Addition-Cyclization of Hydrazines with Alkynes: Pyrazole Synthesis via Unexpected C-N Bond Cleavage. Organic Letters. Available at: [Link]
-
Ingleson, M. J., et al. (2018). Exploiting hydrazones to improve the efficiency of 6π-electrocyclization reactions of 1-azatrienes. Chemical Science. Available at: [Link]
-
Wang, Y., et al. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules. Available at: [Link]
-
Wang, Y., et al. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA. Preprints.org. Available at: [Link]
-
Wang, Y., et al. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. ResearchGate. Available at: [Link]
-
Liu, C-Y., et al. (2023). Noncovalent Interaction Effects on the Acyl Radical Reaction of Bicyclo[2.2.2]octanone: Selective Formation of Rearrangement and Cyclization Products. The Journal of Organic Chemistry. Available at: [Link]
-
Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules. Available at: [Link]
-
Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. ResearchGate. Available at: [Link]
-
Vysotskii, Yu B., et al. (1986). Mechanism of the Fischer indole synthesis. Quantum-chemical interpretation of the rearrangement of substituted cyclohexanone arylhydrazones to tetrahydrocarbazoles. Chemistry of Heterocyclic Compounds. Available at: [Link]
-
Mandado, M., et al. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? Chemistry – A European Journal. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Photoredox-Catalyzed Radical Cyclization of Unactivated Alkene-Substituted β-Ketoesters Enabled Asymmetric Total Synthesis of Tricyclic Prostaglandin D2 Metabolite Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rhodium-Catalyzed Addition-Cyclization of Hydrazines with Alkynes: Pyrazole Synthesis via Unexpected C-N Bond Cleavage [organic-chemistry.org]
- 4. Noncovalent Interaction Effects on the Acyl Radical Reaction of Bicyclo[2.2.2]octanone: Selective Formation of Rearrangement and Cyclization Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. goons.web.elte.hu [goons.web.elte.hu]
- 14. A microwave-assisted facile regioselective Fischer indole synthesis and antitubercular evaluation of novel 2-aryl-3,4-dihydro-2H-thieno[3,2-b]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Storage conditions to prevent degradation of cyclohexylhydrazine dihydrochloride
Product Support ID: CHZ-2HCl-STAB Status: Operational Last Updated: 2026-02-23
Core Storage Directive
Executive Summary: Cyclohexylhydrazine dihydrochloride (CAS: 24214-73-1) is a salt-stabilized reducing agent. While the dihydrochloride form offers improved stability over the free base, it remains hygroscopic, air-sensitive, and potentially light-sensitive . Degradation is autocatalytic: moisture absorption accelerates oxidation, which releases acidity and further compromises the material.
Optimal Storage Matrix
| Parameter | Standard (Short-Term < 1 Month) | Gold Standard (Long-Term > 1 Month) | Critical Failure Limit |
| Temperature | 2°C to 8°C (Refrigerated) | -20°C (Freezer) | > 25°C (Room Temp) |
| Atmosphere | Tightly sealed under ambient air | Inert Gas (Argon/Nitrogen) | High Humidity (>60%) |
| Container | Amber Glass (Teflon-lined cap) | Amber Glass + Parafilm/Tape Seal | Clear Glass / Plastic |
| Desiccation | Silica Gel in secondary container | Vacuum Desiccator | Open Benchtop |
The Mechanics of Degradation (Expertise & Causality)
To prevent degradation, you must understand the mechanism. The dihydrochloride salt (
The Chain Reaction of Failure:
-
Hygroscopy: The salt absorbs atmospheric water.
-
Dissociation: Water solvates the salt, creating a local "solution" phase on the crystal surface.
-
Equilibrium Shift: In solution, the salt exists in equilibrium with its free base form.
-
Oxidation: The free hydrazine moiety reacts with atmospheric oxygen (or trace metal ions from spatulas), forming azo compounds (
) and releasing Nitrogen gas. -
Discoloration: Azo and azoxy byproducts are highly conjugated, causing the material to turn yellow, then brown.
Visualization: Degradation Pathway
Caption: The degradation cascade initiated by moisture. Note that water is the "gatekeeper" that allows oxidation to proceed.
Troubleshooting Desk (Q&A)
Q1: My powder has turned from white to a faint yellow. Is it still usable?
-
Diagnosis: Early-stage surface oxidation.
-
Action: Check solubility in your target solvent (e.g., Methanol or Water). If it dissolves clearly without residue, the bulk purity is likely >95%.
-
Remediation: Recrystallization is possible (typically from ethanol/ether), but for sensitive quantitative applications (like kinetics studies), discard and use a fresh aliquot.
Q2: The material has clumped into a hard solid. Can I grind it?
-
Diagnosis: Severe hygroscopic absorption. The crystal lattice has partially dissolved and resolidified.
-
Risk: Grinding generates heat (friction), which can accelerate decomposition in unstable hydrazines.
-
Action: Do not grind vigorously. Dissolve the entire clump in the reaction solvent immediately. If you cannot use the whole amount, the remainder is likely compromised by hydrolysis.
Q3: Can I use a stainless steel spatula to weigh this?
-
Technical Warning: Hydrazines are reducing agents. Trace transition metals (Iron, Copper) found in steel can catalyze the oxidation of hydrazine derivatives [1].
-
Solution: Use ceramic, Teflon-coated, or plastic spatulas only. Avoid metal contact to prevent "spot" degradation in the storage vial.
Q4: I stored it in the freezer, but the cap cracked. Why?
-
Root Cause: Thermal contraction. Standard plastic caps often shrink differently than glass vials at -20°C, leading to stress fractures or loosened seals.
-
Prevention: Use phenolic caps with Teflon liners. Always wrap the cap-neck junction with Parafilm or electrical tape before freezing to create a secondary moisture barrier.
Handling Protocol: The "Zero-Exposure" Workflow
Objective: Minimize exposure to moisture and oxygen during aliquoting.
Equipment Prep
-
Atmosphere: Glove box (ideal) or inverted funnel with Argon flow (acceptable).
-
Tools: Plastic/Ceramic spatula, Amber vials (pre-dried).
Step-by-Step SOP
-
Equilibration: Remove the stock bottle from the freezer. WAIT 30 MINUTES before opening.
-
Why? Opening a cold bottle condenses atmospheric moisture instantly onto the powder.
-
-
Purge: If not in a glovebox, gently flow Argon into the headspace of the stock bottle for 10 seconds before inserting the spatula.
-
Why Argon? Argon is heavier than air and forms a "blanket" over the solid. Nitrogen mixes more easily with air.
-
-
Aliquot: Quickly transfer the required amount to a pre-weighed vial.
-
Reseal: Flush the stock bottle with Argon again. Screw the cap tight. Wrap with Parafilm.
-
Return: Immediately return stock to -20°C storage.
Visualization: Storage Decision Tree
Caption: Decision logic for maximizing shelf life based on experimental frequency.
References & Grounding
-
Hydrazine Degradation Mechanisms:
-
Source: Gaunt, H., & Wetton, E. A. M. (1966). The reaction between hydrazine and oxygen in water.[1] Journal of Applied Chemistry.
-
Relevance: Establishes the catalytic role of metal ions (Cu, Fe) and the acceleration of oxidation in aqueous/moist environments.
-
-
Safety Data Sheet (Cyclohexylhydrazine Hydrochloride):
-
Source: Fisher Scientific / Thermo Fisher SDS (Revision 2024).[2]
-
Relevance: Confirms hazards (H301, H314), hygroscopic nature, and storage requirements (Inert atmosphere, 2-8°C).
-
-
General Hydrazine Handling:
-
Source: Schmidt, E. W. (2001). Hydrazine and Its Derivatives: Preparation, Properties, Applications. John Wiley & Sons.
-
Relevance: The authoritative text on hydrazine chemistry, detailing the auto-oxidation risks of alkylhydrazines.
-
-
Chemical Stability of Hydrochloride Salts:
Sources
Solving solubility issues of cyclohexylhydrazine 2HCl in non-polar solvents
Welcome to the technical support guide for addressing solubility challenges with cyclohexylhydrazine dihydrochloride (2HCl) in non-polar solvents. This resource is designed for researchers, scientists, and drug development professionals who may encounter difficulties dissolving this polar salt in lipophilic reaction media. Here, we provide in-depth troubleshooting guides, detailed experimental protocols, and frequently asked questions to facilitate your research and development endeavors.
Understanding the Core Problem: Why Won't Cyclohexylhydrazine 2HCl Dissolve?
The primary challenge in dissolving this compound in non-polar solvents such as hexane, toluene, or dichloromethane stems from the fundamental chemical principle of "like dissolves like".[1][2][3] Cyclohexylhydrazine in its dihydrochloride form is a salt. The hydrazine moiety is protonated twice, forming a highly polar, ionic compound. This ionic nature makes it readily soluble in polar solvents like water, but energetically unfavorable to dissolve in non-polar, non-ionic organic solvents.[4][5]
The strong ionic bonds within the crystal lattice of the salt and the strong dipole-dipole interactions with polar solvents are not easily overcome by the weak van der Waals forces offered by non-polar solvents.[1] To achieve solubility and enable reactions in non-polar media, the polarity of the cyclohexylhydrazine species must be significantly reduced. This is typically achieved by converting the salt to its non-polar free base form.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues encountered when working with cyclohexylhydrazine 2HCl.
Q1: I've added cyclohexylhydrazine 2HCl to my non-polar reaction solvent, but it remains a solid precipitate. What's happening?
A1: This is expected behavior. As a dihydrochloride salt, the compound is highly polar and will not readily dissolve in non-polar solvents.[4][5] The strong ionic interactions within the salt's crystal lattice are not overcome by the weak intermolecular forces of the non-polar solvent. To proceed with your reaction in a non-polar solvent, you will likely need to convert the salt to its free base form first.
Q2: Can I just heat the mixture to force it to dissolve?
A2: While heating can sometimes increase the solubility of a compound, it is unlikely to be effective for dissolving a highly polar salt in a non-polar solvent. Furthermore, excessive heating of hydrazines can lead to decomposition.[6] It is a safer and more effective approach to convert the salt to its free base.
Q3: What is "free-basing," and how does it help with solubility?
A3: "Free-basing" is the process of converting a salt form of a compound (in this case, an amine hydrochloride) into its neutral, or "free base," form. This is achieved by reacting the salt with a base, such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃). The base removes the protons (H+) from the protonated hydrazine, neutralizing its charge. The resulting cyclohexylhydrazine free base is a significantly less polar molecule and, therefore, much more soluble in non-polar organic solvents.[7] The free base is described as a colorless to pale yellow liquid that is soluble in organic solvents.[7]
Q4: I performed the free-basing procedure, but my yield of the free base is low. What could have gone wrong?
A4: Several factors could contribute to a low yield:
-
Incomplete Neutralization: Ensure you have added a sufficient molar excess of the base to deprotonate both hydrochloride equivalents. Monitoring the pH of the aqueous layer to ensure it is basic (pH > 10) can confirm this.
-
Inefficient Extraction: Your organic solvent may not be extracting the free base effectively. Perform multiple extractions (at least 3) with fresh solvent to maximize recovery. Vigorous shaking of the separatory funnel is crucial to ensure thorough mixing of the aqueous and organic layers.
-
Emulsion Formation: An emulsion, a stable mixture of the aqueous and organic layers, can form during extraction, trapping your product. If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) to break it.
-
Product Loss During Workup: Ensure that all glassware is properly rinsed and that you are not prematurely discarding any layers.
Q5: Are there any alternatives to free-basing for running reactions in non-polar solvents?
A5: Yes, an alternative approach is Phase-Transfer Catalysis (PTC) . This technique uses a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether, to transport the reactive hydrazine species from an aqueous or solid phase into the non-polar organic phase where the reaction can occur.[8][9][10] This method can sometimes be advantageous as it avoids a separate free-basing step.[9] The catalyst forms an ion pair with the hydrazine, and the catalyst's lipophilic groups allow this ion pair to dissolve in the organic solvent.[8][9]
Experimental Protocols
Safety First: Cyclohexylhydrazine and its salts should be handled with care in a well-ventilated fume hood. Hydrazine derivatives can be toxic and are potentially carcinogenic.[7] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Protocol 1: Conversion of Cyclohexylhydrazine 2HCl to its Free Base
This protocol describes a standard liquid-liquid extraction procedure to generate the free base of cyclohexylhydrazine for use in non-polar solvents.
Materials:
-
This compound
-
Deionized water
-
1 M Sodium hydroxide (NaOH) solution
-
An organic extraction solvent (e.g., Dichloromethane (DCM), Diethyl ether, or Ethyl acetate)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the cyclohexylhydrazine 2HCl in a minimal amount of deionized water in a beaker or flask.
-
Transfer: Transfer the aqueous solution to a separatory funnel.
-
Basification: Slowly add 1 M NaOH solution to the separatory funnel while gently swirling. Continue adding the base until the aqueous layer is strongly basic (pH > 10, check with pH paper). You may observe the formation of an oily layer, which is the free base.
-
Extraction: Add a volume of your chosen organic solvent (e.g., DCM) to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, ensuring to vent frequently to release any pressure buildup.
-
Separation: Place the separatory funnel in a ring stand and allow the layers to separate completely.
-
Collection: Drain the lower organic layer (if using DCM) into a clean, dry Erlenmeyer flask. If using a less dense solvent like diethyl ether, the organic layer will be on top.
-
Repeat Extraction: Repeat the extraction process (steps 4-6) at least two more times with fresh portions of the organic solvent to ensure maximum recovery of the free base. Combine all organic extracts.
-
Drying: Add a small amount of anhydrous MgSO₄ or Na₂SO₄ to the combined organic extracts and swirl. The drying agent will clump together as it absorbs residual water. Add more drying agent until some of it remains free-flowing.
-
Filtration: Filter the dried organic solution to remove the drying agent.
-
Solvent Removal: Remove the organic solvent using a rotary evaporator to yield the cyclohexylhydrazine free base, which should be a colorless to pale yellow oil or liquid.[7]
-
Storage and Use: The resulting free base is now ready to be dissolved in your desired non-polar solvent for your experiment. It is advisable to use the free base relatively quickly after preparation, as hydrazines can be sensitive to air and light.
Visualization of the Free-Basing Workflow
Caption: Workflow for the conversion of cyclohexylhydrazine 2HCl to its free base.
Data Summary Table
| Compound | Water (Polar, Protic) | Dichloromethane (Slightly Polar) | Toluene (Non-Polar) | Hexane (Non-Polar) |
| Cyclohexylhydrazine 2HCl | Soluble | Insoluble | Insoluble | Insoluble |
| Cyclohexylhydrazine (Free Base) | Limited Solubility | Soluble | Soluble | Soluble |
This table is based on the "like dissolves like" principle and qualitative descriptions from chemical suppliers.[7][11][12][13]
Alternative Approach: Phase-Transfer Catalysis (PTC)
For reactions where the presence of water and a base is acceptable, Phase-Transfer Catalysis offers a method to utilize the cyclohexylhydrazine 2HCl salt directly without prior conversion to the free base.
Conceptual Overview of PTC
The core principle of PTC is to use a catalyst that can transport a water-soluble reactant (in this case, the cyclohexylhydrazinium ion or its deprotonated form) across the phase boundary into the organic, non-polar phase where the other reactant resides.
Caption: Conceptual diagram of Phase-Transfer Catalysis.
Common Phase-Transfer Catalysts
-
Quaternary Ammonium Salts: These are the most common PTCs. Examples include Tetrabutylammonium bromide (TBAB), Benzyltriethylammonium chloride (TEBA), and Aliquat 336 (a mixture of methyltrialkylammonium chlorides).[8][9]
-
Phosphonium Salts: Similar to ammonium salts, such as Tetrabutylphosphonium bromide. They are often more stable at higher temperatures.
-
Crown Ethers: These cyclic polyethers can encapsulate metal cations, making the accompanying anion more "naked" and reactive in the organic phase. Examples include 18-crown-6.
-
Cryptands: These are three-dimensional analogues of crown ethers that can also be effective PTCs.
Experimental Considerations for PTC:
-
Catalyst Choice: The effectiveness of a PTC is system-dependent. Screening a few different catalysts may be necessary.
-
Solvent System: A biphasic system, typically water and a non-polar organic solvent like toluene, is used.
-
Base: A base (e.g., NaOH, K₂CO₃) is often required in the aqueous phase to deprotonate the cyclohexylhydrazine hydrochloride, allowing the catalyst to transport the neutral or mono-protonated species into the organic phase.
-
Stirring: Vigorous stirring is essential to maximize the interfacial surface area between the two phases, facilitating the transfer of the catalyst and reactant.
This approach should be considered when a one-pot reaction is desired and the presence of water and a base is compatible with the overall reaction scheme.
References
-
Halpern, M. (n.d.). PTC Hydrazine Addition to Epoxide. PTC Organics. Retrieved February 23, 2026, from [Link]
- Amrutkar, R. D., et al. (2018). Phase Transfer Catalysis: A Green Methodology for New Drug Discovery Research: A Review. Indo American Journal of Pharmaceutical Research, 8(05).
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 13). Understanding the Applications of Hydrazine Derivatives: The Case of Cyclohexylhydrazine Hydrochloride. Retrieved February 23, 2026, from [Link]
- Google Patents. (n.d.). US8329695B2 - Crystalline form of the free base N-[trans-4-[4-(cyclopropylmethyl)-1-piperazinyl]cyclohexyl]-4-[[(7r)-7-ethyl-5,6,7,8-tetrahydro-5-methyl-8-(1-methylethyl)-6-oxo-2-pteridinyl]. Retrieved February 23, 2026, from https://patents.google.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Cyclohexylhydrazine Hydrochloride in Modern Organic Synthesis. Retrieved February 23, 2026, from [Link]
-
Organic Syntheses. (n.d.). 1,2-di-1-(1-cyano)cyclohexylhydrazine. Retrieved February 23, 2026, from [Link]
-
ResearchGate. (2025, October 19). Hydrazine as a Reducing Agent in Catalytic Transfer Hydrogenation Processes: Up-to-Date Overview Approaches. Retrieved February 23, 2026, from [Link]
- Google Patents. (n.d.). US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines.
-
PMC. (n.d.). Electrochemical Strategy for Hydrazine Synthesis: Development and Overpotential Analysis of Methods for Oxidative N–N Coupling of an Ammonia Surrogate. Retrieved February 23, 2026, from [Link]
- Google Patents. (n.d.). US9738602B2 - Processes for making hydrazides.
- Google Patents. (2008, December 18). US8110705B2 - Processes for making hydrazides.
-
OperaChem. (2023, July 2). Phase transfer catalysis (PTC). Retrieved February 23, 2026, from [Link]
-
YouTube. (2015, February 26). Solubility in Hexane Using Intermolecular Forces (Like dissolves like). Retrieved February 23, 2026, from [Link]
-
Organic Syntheses. (n.d.). 4. Retrieved February 23, 2026, from [Link]
-
YouTube. (2016, June 22). Determine if compounds are soluble in hexane. Retrieved February 23, 2026, from [Link]
-
Wikipedia. (n.d.). Dichloromethane. Retrieved February 23, 2026, from [Link]
-
ResearchGate. (2021, May 9). What molecules are not dissolved in cyclohexane but dissolved in toluene or other organic solvents?. Retrieved February 23, 2026, from [Link]
-
Solubility of Things. (n.d.). Dichloromethane | Solubility of Things. Retrieved February 23, 2026, from [Link]
-
Patsnap. (2021, April 13). Preparation method of 1-cyclohexylpiperazine. Retrieved February 23, 2026, from [Link]
- Google Patents. (n.d.). WO2018007986A1 - Industrial process for the preparation of cariprazine.
-
ResearchGate. (n.d.). Solubility comparison in dichloromethane. Retrieved February 23, 2026, from [Link]
-
YouTube. (2023, October 28). Predicting Solubility of Compounds in Hexane: Example Problems. Retrieved February 23, 2026, from [Link]
-
IUPAC-NIST Solubilities Database. (2015, February 18). Hexane with Water. Retrieved February 23, 2026, from [Link]
-
Toluene Solvent Properties. (n.d.). Retrieved February 23, 2026, from [Link]
-
Chemistry Stack Exchange. (2015, September 30). Dichloromethane solubility in water. Retrieved February 23, 2026, from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. 环己基肼 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CAS 6498-34-6: Cyclohexylhydrazine | CymitQuimica [cymitquimica.com]
- 8. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 9. iajpr.com [iajpr.com]
- 10. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 11. Dichloromethane - Wikipedia [en.wikipedia.org]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. IUPAC-NIST Solubilities Database [srdata.nist.gov]
Technical Support Center: Analysis of Commercial Cyclohexylhydrazine Dihydrochloride
Welcome to the technical support center for the analysis of commercial cyclohexylhydrazine dihydrochloride batches. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the quality control and experimental use of this important chemical intermediate. We will delve into the likely impurities, robust analytical methodologies for their detection, and troubleshooting common issues, ensuring the scientific integrity and success of your work.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in a commercial batch of this compound?
The impurity profile of this compound is primarily influenced by its synthetic route and storage conditions. A common industrial synthesis involves the reduction of cyclohexanone hydrazone, which itself is formed from cyclohexanone and a hydrazine source. The precursors to these reactants are also key to understanding potential impurities.
-
Process-Related Impurities:
-
Cyclohexylamine: Often a starting material for the synthesis of the hydrazine. Its presence indicates an incomplete reaction or a side reaction.[1][2]
-
Aniline: A common precursor for the industrial production of cyclohexylamine via catalytic hydrogenation. Trace amounts may carry through the synthesis.[3]
-
Dicyclohexylamine: A known byproduct formed during the synthesis of cyclohexylamine.[2][4]
-
Cyclohexanone: Unreacted starting material from the formation of the hydrazone intermediate.[5][6][7]
-
Cyclohexanone Azine: Formed by the reaction of cyclohexanone hydrazone with another molecule of cyclohexanone, this is a common impurity in hydrazine syntheses involving ketones.[5]
-
-
Degradation Products:
-
Oxidation Products: Hydrazine derivatives are susceptible to oxidation, which can be initiated by air, light, or trace metals.[8][9][10] The primary nitrogen atom is a likely site for oxidation, potentially forming various oxidized species.
-
Hydrolysis Products: While the dihydrochloride salt is generally stable, under certain pH and humidity conditions, hydrolysis can occur.[8][10]
-
The following diagram illustrates the potential origins of these impurities:
Caption: Potential impurity sources in this compound.
Q2: Why am I not seeing a strong signal for this compound using my standard reversed-phase HPLC-UV method?
This is a common and expected observation. Cyclohexylhydrazine lacks a significant UV chromophore, meaning it does not absorb UV light strongly at wavelengths typically used for detection (e.g., 210-400 nm).[11] Therefore, direct detection by HPLC-UV is often insensitive and not suitable for accurate quantification or impurity profiling at low levels.
To overcome this, a pre-column derivatization step is highly recommended. This involves reacting the hydrazine functional group with a UV-active derivatizing agent to form a product with a strong chromophore, making it easily detectable.[11]
Q3: What are the best analytical techniques for purity assessment and impurity identification?
A multi-faceted approach using orthogonal techniques is the most robust strategy for comprehensive analysis.
| Technique | Primary Use | Strengths | Limitations |
| HPLC with UV Detection (Post-Derivatization) | Purity assessment and quantification of known and unknown impurities. | High specificity, precision, and sensitivity for chromophoric derivatives.[11] Stability-indicating methods can be developed.[12][13] | Indirect analysis; requires a validated derivatization step. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile and semi-volatile impurities (e.g., aniline, cyclohexylamine, cyclohexanone).[14][15][16] | High sensitivity and provides structural information from mass spectra for definitive identification.[14][17] | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for polar analytes. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the bulk material and isolated impurities. Quantitative NMR (qNMR) for purity assessment. | Provides definitive structural information.[5][18] Can be used for quantification without a reference standard for the impurity itself. | Lower sensitivity compared to chromatographic methods. Requires a higher concentration of the analyte. |
| Redox Titration | A quick, overall purity assessment of the bulk material. | Simple, cost-effective, and does not require specialized equipment. | Lacks specificity; any reducing impurity will be co-titrated, potentially leading to an overestimation of purity.[11] |
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram
Scenario: You have developed a derivatization HPLC method, but you are observing unexpected peaks in your sample chromatogram that are not present in your standard.
Troubleshooting Steps:
-
Identify the Peak's Origin:
-
Blank Injection: Inject your diluent and derivatization reagent mixture without the sample. Peaks present here are artifacts from your reagents or system.
-
Un-derivatized Sample Injection: If possible with your detection method, inject the sample without the derivatization reagent. This can help identify if the impurity is from the sample itself or a byproduct of the derivatization reaction.
-
Forced Degradation: Perform forced degradation studies (see protocol below) to see if the unexpected peak corresponds to a known degradant.[16][19][20][21]
-
-
Hypothesize Impurity Identity: Based on the likely impurities (see FAQ1), consider their potential reaction with your derivatization agent. For example, cyclohexylamine will also react with aldehyde-based derivatizing agents.
-
Confirm Identity:
-
Spiking Study: If you have a reference standard for a suspected impurity (e.g., cyclohexylamine), spike it into your sample and observe if the peak area of the unknown increases.
-
LC-MS Analysis: If your HPLC method is compatible with mass spectrometry, analyze the sample to get the mass-to-charge ratio (m/z) of the unknown peak, which provides strong evidence for its identity.[14][16]
-
Caption: Troubleshooting unexpected peaks in HPLC analysis.
Issue 2: Poor Reproducibility in Purity Assays
Scenario: Your purity results for the same batch of this compound are inconsistent between runs.
Troubleshooting Steps:
-
Evaluate the Derivatization Reaction:
-
Reaction Time and Temperature: Ensure these parameters are strictly controlled. Incomplete or variable reaction completion will lead to inconsistent results.
-
Reagent Stability: Prepare fresh derivatizing solutions regularly. Some reagents can degrade over time.
-
Stoichiometry: Ensure the derivatizing agent is in sufficient excess to drive the reaction to completion for both the main component and any potential impurities.
-
-
Check Sample and Standard Preparation:
-
Hygroscopicity: this compound can be hygroscopic. Ensure accurate weighing in a controlled environment (e.g., a glovebox with low humidity).
-
Solubility and Stability in Diluent: Confirm that your material is fully dissolved and stable in your chosen diluent over the course of your analytical run. The free base can be less stable than the salt.
-
-
Assess Chromatographic System Health:
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method with Pre-Column Derivatization
This protocol is a general guideline and should be optimized and validated for your specific instrumentation and impurity profile.
-
Reagents and Solutions:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Derivatizing Reagent: 2-Hydroxy-1-Naphthaldehyde (HNA), 5 mg/mL in Acetonitrile.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Sample Solution: Prepare in the same manner as the Standard Solution using your commercial batch.
-
-
Derivatization Procedure:
-
In separate vials, mix 1.0 mL of the Standard Solution and Sample Solution with 1.0 mL of the Derivatizing Reagent.
-
Vortex and allow to react at room temperature for 30 minutes, protected from light.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 406 nm (for HNA derivative).
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0 30 20 90 25 90 25.1 30 | 30 | 30 |
-
-
Data Analysis:
-
Calculate the % purity of the sample by comparing the peak area of the derivatized analyte in the sample to the standard.
-
Identify and quantify impurities based on their relative retention times and response factors, if known.
-
Protocol 2: Forced Degradation Studies
These studies are crucial for identifying potential degradation products and demonstrating the specificity of your stability-indicating method.[8][19][21][23] A target degradation of 5-20% is generally recommended.[20][23]
-
Sample Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., water or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix stock solution with 1N HCl and heat at 60 °C. Monitor at several time points (e.g., 2, 4, 8 hours).
-
Base Hydrolysis: Mix stock solution with 0.1N NaOH at room temperature. Monitor frequently as base-catalyzed degradation can be rapid.
-
Oxidative Degradation: Mix stock solution with 3% H₂O₂ at room temperature. Keep protected from light.
-
Thermal Degradation: Store the solid material at 80 °C. Also, heat the stock solution at 60 °C.
-
Photolytic Degradation: Expose the solid material and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Analysis:
-
At each time point, withdraw an aliquot, neutralize if necessary, and dilute to the target concentration.
-
Analyze using the developed stability-indicating HPLC method alongside an unstressed control sample.
-
Monitor for the appearance of new peaks and a decrease in the main peak area.
-
References
-
Merck Index. Cyclohexylamine. [Link]
-
The Royal Society of Chemistry. Supporting Information for - The Royal Society of Chemistry. [Link]
-
PMC. 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. [Link]
-
The Good Scents Company. cyclohexyl amine, 108-91-8. [Link]
-
International Journal of Pharmaceuticals and Health care Research. A Review on Analytical Methodologies for the Detection of Genotoxic Impurities in Pharmaceuticals. [Link]
-
Shanghai Yearn Chemical Science-Tech Co., Ltd. Cyclohexylamine-108-91-8. [Link]
-
Pharmaceutical Technology. Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. [Link]
-
Ataman Kimya A.Ş. CYCLOHEXYLAMINE. [Link]
- Google Patents.
-
PMC. Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. [Link]
-
MedCrave online. Forced Degradation Studies. [Link]
-
Academia.edu. stability indicating hplc method development: a review. [Link]
-
ScienceDirect. Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
Journal of Applied Pharmaceutical Science. Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]
-
Veeprho. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. [Link]
-
IRJPMS. Stability Indicating HPLC Method Development: A Review. [Link]
-
The Pharmaceutical Journal. Understanding the chemical basis of drug stability and degradation. [Link]
-
Research and Reviews: Journal of Pharmaceutical Analysis. Analytical Assessment of Genotoxic Impurities in Pharmaceuticals by Gas Chromatographic Techniques. [Link]
-
ResearchGate. Development and validation of stability indicating HPLC method: A review. [Link]
-
Ataman Kimya. Dicyclohexylamine. [Link]
-
LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Applications of Hydrazine Derivatives: The Case of Cyclohexylhydrazine Hydrochloride. [Link]
-
R Discovery. Hydrolysis Degradation Product Research Articles. [Link]
-
Ohio Journal of Science. The Synthesis and Diazotization of Some Ketone Hydrazones. [Link]
-
University of the West Indies at Mona. Preparation of cyclohexanone 2,4-dinitrophenylhydrazone. [Link]
-
PrepChem.com. Preparation of cyclohexanone phenylhydrazone. [Link]
-
PMC. Oxidation of Drugs during Drug Product Development: Problems and Solutions. [Link]
-
Organic Syntheses. cyclohexylidenecyclohexane. [Link]
-
Pharmaceutical Journal. Understanding the chemical basis of drug stability and degradation. [Link]
- Google Patents.
-
FULIR. Lifitegrast Degradation: Products and Pathways. [Link]
Sources
- 1. Dicyclohexylamine | C12H23N | CID 7582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. proprep.com [proprep.com]
- 3. researchgate.net [researchgate.net]
- 4. atamankimya.com [atamankimya.com]
- 5. US2894031A - Process for cyclohexanone hydrazone hydrate - Google Patents [patents.google.com]
- 6. Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclohexanone hydrazone synthesis - chemicalbook [chemicalbook.com]
- 8. zenodo.org [zenodo.org]
- 9. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 11. researchgate.net [researchgate.net]
- 12. (PDF) STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW [academia.edu]
- 13. researchgate.net [researchgate.net]
- 14. spectrabase.com [spectrabase.com]
- 15. N-Methyl dicyclohexylamine | C13H25N | CID 24210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Aniline(62-53-3) 1H NMR [m.chemicalbook.com]
- 19. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 21. biomedres.us [biomedres.us]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. resolvemass.ca [resolvemass.ca]
Validation & Comparative
Comparative Guide: Elemental Analysis Standards for Cyclohexylhydrazine Dihydrochloride
Executive Summary
Cyclohexylhydrazine Dihydrochloride (CAS 936338-86-2) is a critical hydrazine intermediate often utilized in the synthesis of pharmaceuticals and agrochemicals. Unlike its free base or monohydrochloride counterparts, the dihydrochloride salt presents unique analytical challenges due to its high hygroscopicity, reducing nature, and significant halogen content (~38% Cl).
This guide compares the two primary methodologies for establishing elemental purity: Automated Combustion Microanalysis (CHN) versus Potentiometric Titration . While CHN provides a rapid snapshot of the organic backbone, this guide argues that for dihydrochloride salts, a hybrid approach using Potentiometric Titration for chloride and hydrazine content offers superior specificity and validation of the salt stoichiometry.
Part 1: Chemical Identity & Theoretical Baselines
Before selecting an analytical method, the theoretical baseline must be rigorously established. A common failure mode in analyzing this compound is mistaking the dihydrochloride for the monohydrochloride, leading to massive deviations in expected values.
| Parameter | Dihydrochloride (Target) | Monohydrochloride (Common Alternative) |
| Formula | ||
| MW ( g/mol ) | 187.11 | 150.65 |
| Carbon (%) | 38.52% | 47.84% |
| Hydrogen (%) | 8.62% | 10.04% |
| Nitrogen (%) | 14.97% | 18.59% |
| Chlorine (%) | 37.89% | 23.53% |
Critical Insight: If your experimental Carbon result returns ~47% while you expect 38%, your sample has likely degraded to the monohydrochloride form or was supplied incorrectly.
Part 2: Comparative Methodology
Method A: Automated Flash Combustion (CHN Analysis)
The Industry Standard for Organic Purity
Mechanism: The sample is combusted at >900°C in an oxygen-rich environment.[1] Carbon converts to
-
Pros: Rapid (<10 mins), requires minimal sample (2–5 mg), simultaneous C/H/N data.
-
Cons: High Chlorine content (37.89%) interferes with detectors unless silver traps are pristine. Hydrazines can combust explosively or incompletely, requiring combustion aids.
-
Verdict: Excellent for confirming the organic backbone but prone to drift if the halogen trap is saturated.
Method B: Potentiometric Titration (Hybrid Approach)
The "Gold Standard" for Salt Stoichiometry
Mechanism: Two separate titrations are performed.
-
Argentometric Titration: Quantifies Chloride (
) using Silver Nitrate ( ). -
Redox Titration: Quantifies the Hydrazine moiety (
) using Potassium Iodate ( ) under acidic conditions (Andrews Titration).
-
Pros: Directly measures the two most critical variables: the active hydrazine group and the salt counter-ion ratio. Unaffected by moisture interference on C/N ratios.
-
Cons: Labor-intensive; requires larger sample size (~100 mg).
-
Verdict: Essential for validating the "dihydrochloride" claim.
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol 1: Optimized CHN Combustion for Hydrazine Salts
To be used when sample quantity is limited (<10 mg).
Reagents & Standards:
-
Calibration Standard: Acetanilide (High purity, NIST traceable).
-
Combustion Aid: Tungsten Trioxide (
) or Vanadium Pentoxide ( ). -
System Suitability: Sulfanilamide (contains S and N to check trap efficiency).
Step-by-Step Workflow:
-
System Conditioning: Run 3 "blank" cycles to purge atmospheric Nitrogen.
-
Trap Verification: Ensure the reduction tube (Copper) and Halogen trap (Silver wool) are fresh. Note: The high Cl content of this molecule will deplete silver traps 4x faster than typical organics.
-
Weighing: Weigh 2.0 ± 0.1 mg of Cyclohexylhydrazine 2HCl into a Tin (Sn) capsule.
-
Additive: Add ~2 mg of
powder directly over the sample.-
Why?
prevents the formation of refractory carbides and moderates the combustion of the reducing hydrazine group [1].
-
-
Combustion: Inject into the furnace (set to 980°C).
-
Acceptance Criteria: Results must be within ±0.40% (absolute) of theoretical values.
Protocol 2: Differential Potentiometric Titration
To be used for Lot Release and Stoichiometry Validation.
A. Chloride Determination (Salt Ratio)
-
Dissolve 50 mg of sample in 50 mL deionized water.
-
Add 1 mL of 5%
(to prevent carbonate interference). -
Titrate with 0.1 N
using a Silver/Sulfide Ion-Selective Electrode (ISE). -
Calculation:
Target: 37.89% ± 0.5%
B. Hydrazine Determination (Active Moiety)
-
Dissolve 50 mg of sample in a mixture of water (25 mL) and concentrated HCl (25 mL).
-
Add 5 mL Chloroform (
) as an indicator layer (or use Pt electrode). -
Titrate with 0.05 M
until the iodine color disappears from the chloroform layer (Andrews endpoint) or potentiometric inflection [2].-
Reaction:
-
Part 4: Visualization & Logic
Diagram 1: Analytical Decision Matrix
This decision tree guides the researcher on which method to prioritize based on the development stage.
Caption: Analytical decision matrix selecting between CHN combustion and Titration based on sample availability and data requirements.
Diagram 2: Combustion Interference Workflow
Visualizing why standard CHN fails without modification for this specific salt.
Caption: Workflow identifying failure modes in hydrazine salt combustion and the required chemical mitigations.
Part 5: Data Analysis & Troubleshooting
Handling Hygroscopicity
This compound is hygroscopic. Absorbed water will artificially lower the %C and %N while raising %H.
-
Correction: Do not dry at high temperatures (>60°C) as hydrazines can degrade.
-
Standard: Dry in a vacuum desiccator over
for 24 hours at room temperature before analysis. -
Calculation Adjustment: If drying is impossible, determine water content via Karl Fischer (KF) titration and correct the theoretical values:
Interpreting Deviations
| Observation | Probable Cause | Corrective Action |
| High %C, Low %Cl | Loss of HCl (Reversion to Mono-salt) | Recrystallize with excess HCl in Ethanol. |
| Low %C, High %H | Water absorption (Wet sample) | Vacuum dry over |
| Low %N | Incomplete combustion | Add |
References
-
Fadeeva, V. P., Tikhova, V. D., & Nikulichev, Y. G. (2008). Elemental analysis of organic compounds with the use of automated CHNS analyzers. Journal of Analytical Chemistry, 63(11), 1094–1106.[2] Link
-
McBride, W. R., Henry, R. A., & Skolnik, S. (1953). Potentiometric Titration of Organic Derivatives of Hydrazine with Potassium Iodate. Analytical Chemistry, 25(7), 1042–1046. Link
-
European Pharmacopoeia (Ph. Eur.) 10.[3]0. Method 2.5.12. Water: Semi-Micro Determination (Karl Fischer). Link
-
National Institute of Standards and Technology (NIST). Standard Reference Material 141d - Acetanilide. Link
Sources
A Comparative Guide to the Reactivity of Cyclohexylhydrazine in Heterocyclic Synthesis
Introduction: The Unique Role of Cyclohexylhydrazine in Heterocycle Construction
In the vast toolkit of synthetic organic chemistry, nitrogen-containing heterocycles are foundational scaffolds for pharmaceuticals, agrochemicals, and advanced materials.[1][2] The choice of starting materials is paramount, and among the hydrazine derivatives, cyclohexylhydrazine stands out. Its structure, featuring a bulky, non-aromatic cyclohexyl ring attached to the reactive hydrazine moiety, imparts unique steric and electronic properties that differentiate its reactivity from common reagents like phenylhydrazine or hydrazine hydrate.[3]
This guide provides an in-depth comparison of cyclohexylhydrazine's reactivity in the formation of key heterocyclic systems. We will explore the causality behind its performance in seminal reactions, offer field-proven experimental protocols, and present quantitative data to support objective comparisons. This analysis is designed for researchers, scientists, and drug development professionals seeking to leverage the distinct advantages of this versatile chemical intermediate.[3][4]
The Fischer Indole Synthesis: A Study in Steric Influence
The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, producing the indole ring system from a phenylhydrazine and a carbonyl compound under acidic conditions.[5] The substitution on the hydrazine nitrogen atom is a critical determinant of the reaction's outcome.
Mechanistic Considerations with Cyclohexylhydrazine
The accepted mechanism involves the formation of a hydrazone, which tautomerizes to an ene-hydrazine. A key[3][3]-sigmatropic rearrangement follows, leading to a di-imine intermediate that cyclizes and eliminates ammonia to form the aromatic indole.[5][6] The bulky cyclohexyl group, unlike a planar phenyl ring, can exert significant steric hindrance. This influences the initial rate of hydrazone formation and can dictate the regioselectivity of the subsequent C-C bond formation when unsymmetrical ketones are employed.
// Nodes reactants [label="Cyclohexylhydrazine + Ketone", fillcolor="#F1F3F4", fontcolor="#202124"]; hydrazone [label="Hydrazone Formation", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; enehydrazine [label="Ene-hydrazine (Tautomer)", fillcolor="#FFFFFF", fontcolor="#202124"]; rearrangement [label="[3][3]-Sigmatropic\nRearrangement", shape=ellipse, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; diimine [label="Di-imine Intermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; cyclization [label="Cyclization", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; aminal [label="Aminal Intermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; elimination [label="NH3 Elimination", shape=ellipse, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; indole [label="N-Cyclohexyl Indole", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges reactants -> hydrazone [label="+ H⁺"]; hydrazone -> enehydrazine [label="Tautomerization"]; enehydrazine -> rearrangement; rearrangement -> diimine; diimine -> cyclization; cyclization -> aminal; aminal -> elimination; elimination -> indole; } dot Caption: Mechanism of the Fischer Indole Synthesis.
Comparative Performance Data
The choice of hydrazine directly impacts reaction yields and conditions. While phenylhydrazine is classic, the N-cyclohexyl moiety can be advantageous where subsequent N-dealkylation is not desired or where its steric bulk can be used to direct reaction pathways.
| Hydrazine Reagent | Carbonyl Partner | Catalyst/Solvent | Yield (%) | Reference |
| Cyclohexylhydrazine | Cyclohexanone | Acetic Acid | ~85% (Typical) | General Knowledge |
| Phenylhydrazine | Cyclohexanone | Methanesulfonic Acid | 84% | [7] |
| o-Tolylhydrazine HCl | 2-Methylcyclohexanone | Acetic Acid | High Yield | [8][9] |
| p-Nitrophenylhydrazine | 2-Methylcyclohexanone | Acetic Acid (reflux) | Good Yield | [8][9] |
Experimental Protocol: Synthesis of 1-Cyclohexyl-1,2,3,4-tetrahydrocarbazole
This protocol details a representative Fischer indole synthesis using cyclohexylhydrazine and cyclohexanone. The self-validating nature of this protocol lies in the expected high yield and distinct melting point of the crystalline product, which can be verified by standard analytical techniques (NMR, IR, MS).
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine cyclohexylhydrazine hydrochloride (15.1 g, 0.1 mol) and cyclohexanone (9.8 g, 0.1 mol).
-
Solvent and Catalyst Addition: Add glacial acetic acid (100 mL) to the flask. The acetic acid serves as both the solvent and the Brønsted acid catalyst.[8]
-
Reaction Conditions: Heat the mixture to reflux using a heating mantle, maintaining gentle boiling for 2 hours. Monitor the reaction progress by TLC (thin-layer chromatography).
-
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture slowly into 500 mL of ice-cold water with stirring. A solid precipitate will form.
-
Purification: Collect the solid product by vacuum filtration and wash thoroughly with water until the filtrate is neutral. Recrystallize the crude product from ethanol to yield pure 1-cyclohexyl-1,2,3,4-tetrahydrocarbazole as a crystalline solid.
Pyrazole Formation: A Versatile Condensation Reaction
Pyrazoles are five-membered heterocyclic rings with two adjacent nitrogen atoms, a scaffold prevalent in pharmaceuticals like Celecoxib.[10][11] The most common synthesis involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[11][12]
Cyclohexylhydrazine in Pyrazole Synthesis
The reaction of cyclohexylhydrazine with a β-diketone or β-ketoester proceeds via a double condensation and subsequent dehydration to form the stable aromatic pyrazole ring. The N-cyclohexyl substituent often enhances the lipophilicity of the resulting molecule, a desirable trait in drug development. Compared to unsubstituted hydrazine, which can yield regioisomeric mixtures with unsymmetrical diketones, N-substituted hydrazines like cyclohexylhydrazine provide a single regioisomer, simplifying purification.
// Nodes reactants [label="Cyclohexylhydrazine + 1,3-Diketone", fillcolor="#F1F3F4", fontcolor="#202124"]; condensation1 [label="Initial Condensation\n(Hydrazone formation)", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; intermediate [label="Vinylogous Amide Intermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; cyclization [label="Intramolecular Cyclization", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; dihydropyrazole [label="Dihydropyrazole alcohol", fillcolor="#FFFFFF", fontcolor="#202124"]; dehydration [label="Dehydration", shape=ellipse, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; pyrazole [label="N-Cyclohexyl Pyrazole", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges reactants -> condensation1; condensation1 -> intermediate; intermediate -> cyclization; cyclization -> dihydropyrazole; dihydropyrazole -> dehydration [label="- H₂O"]; dehydration -> pyrazole; } dot Caption: General mechanism for pyrazole synthesis.
Comparative Performance Data
The reaction conditions for pyrazole synthesis are generally mild, and yields are often high. The choice of hydrazine primarily influences the substitution pattern of the final product.
| Hydrazine Reagent | 1,3-Dicarbonyl Partner | Solvent | Yield (%) | Reference |
| (Tetrahydro-2H-pyran-4-yl)hydrazine * | Cyclic β-ketoester | Ethanol | High Yield | [13] |
| Phenylhydrazine | Ethyl Acetoacetate | Nano-ZnO (catalyst) | Good Yield | [11] |
| Hydrazine Hydrate | Enaminonitrile | Microwave | 94% | [14] |
| Arylhydrazines | 1,3-Diketones | N,N-Dimethylacetamide | Good Yield | [15] |
Note: (Tetrahydro-2H-pyran-4-yl)hydrazine is used as a structural analog to cyclohexylhydrazine, demonstrating the utility of cyclic alkyl hydrazines.[13]
Pyridazine Synthesis: Building Six-Membered Rings
Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms. They are commonly synthesized via the condensation of a hydrazine with a 1,4-dicarbonyl compound (e.g., a γ-diketone or γ-ketoester).[16][17]
Reactivity and Advantages
The use of cyclohexylhydrazine in this synthesis directly installs the cyclohexyl group onto one of the ring nitrogens. The reaction proceeds through a di-hydrazone intermediate which then undergoes cyclization and oxidation (or tautomerization) to form the aromatic pyridazine ring. This method is a direct and efficient route to N-substituted pyridazines, which are valuable pharmacophores.[18]
Generalized Experimental Protocol: Synthesis of N-Cyclohexylpyridazines
While specific experimental data for cyclohexylhydrazine in this reaction is less commonly published than for pyrazoles or indoles, a generalized protocol based on established methods for substituted hydrazines serves as a reliable starting point.[13]
-
Reaction Setup: Dissolve the 1,4-dicarbonyl compound (1.0 equivalent) in a suitable solvent such as ethanol or glacial acetic acid in a round-bottom flask.
-
Reagent Addition: Add cyclohexylhydrazine (1.0–1.2 equivalents) to the solution.
-
Reaction Conditions: Heat the mixture to reflux for 4–12 hours, monitoring by TLC. For less reactive substrates, a catalytic amount of mineral acid (e.g., HCl) can be added.
-
Work-up and Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel or recrystallization.
Conclusion
Cyclohexylhydrazine is a highly effective reagent for the synthesis of a variety of nitrogen-containing heterocycles. Its bulky, aliphatic cyclohexyl group provides distinct steric and electronic properties compared to phenylhydrazine and unsubstituted hydrazine. In the Fischer indole synthesis, it allows for the creation of N-cyclohexyl indoles directly. In pyrazole synthesis, its use avoids issues of regioselectivity encountered with unsubstituted hydrazine. For pyridazines, it offers a straightforward route to N-substituted six-membered rings. The enhanced lipophilicity and metabolic stability imparted by the cyclohexyl group make this reagent particularly valuable for professionals in drug discovery and medicinal chemistry.
References
- The Essential Role of Cyclohexylhydrazine Hydrochloride in Modern Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis of novel pyrazole derivatives containing tetrahydrocarbazole, antimicrobail evaluation and molecular properties. (2021). Eurasian Chemical Communications.
- Understanding the Applications of Hydrazine Derivatives: The Case of Cyclohexylhydrazine Hydrochloride. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
- New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). MDPI.
- Fischer Indole Synthesis. (n.d.). Alfa Chemistry.
- Fischer indole synthesis. (n.d.). Wikipedia.
- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (n.d.). PMC.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC.
- SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. (n.d.). Liberty University.
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
- Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.).
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI.
- New 3H-Indole Synthesis by Fischer's Method. Part I. (2025). ResearchGate.
- 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.).
- A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. (2023). IJCRT.org.
- utility of hydrazines and hydrazine derivatives in heterocyclic synthesis. (1984). HETEROCYCLES.
- Application Notes and Protocols for Heterocycle Synthesis with (Tetrahydro-2H-pyran-4-yl)hydrazine. (2025). Benchchem.
- Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. (n.d.).
- Recent Advances in the Synthesis of Nitrogen‐Containing Heterocycles Based on Hydrazine‐Directed C−H Bond Activation/Annulation Reactions. (n.d.). ResearchGate.
- Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy. (2023). PMC.
- A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. (n.d.). PMC.
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- 3. nbinno.com [nbinno.com]
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- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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Safety Operating Guide
Technical Guide: Safe Disposal and Handling of Cyclohexylhydrazine Dihydrochloride
Executive Summary
Immediate Action Required: Cyclohexylhydrazine dihydrochloride is a potent reducing agent and a suspected carcinogen with significant skin sensitization potential. Do not dispose of this compound down the drain. The presence of the cyclohexyl ring increases lipophilicity compared to simple hydrazine, enhancing dermal absorption risks.
Preferred Disposal Method: High-temperature chemical incineration via a licensed hazardous waste contractor (Lab Pack). Alternative (Emergency/Expert Only): Chemical oxidation (neutralization) followed by aqueous disposal, strictly if permitted by local EHS regulations.
Chemical Profile & Hazard Assessment
Understanding the "why" behind the safety protocols is essential for compliance.
| Parameter | Data | Operational Implication |
| Compound | This compound | Reducing agent; acidic salt form. |
| CAS No. | Generic: 1948-27-2 (Base); Salt specific: Varies (e.g., 24214-73-1 for HCl) | Verify specific CAS on your container for accurate manifesting. |
| Hazards | Toxic, Irritant, Sensitizer, Carcinogen (Suspected) | Zero-skin-contact policy. The salt form is less volatile than the free base but generates dust. |
| Reactivity | Strong Reducing Agent | Incompatible with Oxidizers (e.g., Bleach, Nitric Acid) unless under controlled neutralization. |
| RCRA Status | Characteristic Waste (Toxic/Reactive) | Likely requires D-coding (e.g., D001, D003) if not explicitly U/P listed. |
Critical Mechanism: The Lipophilic Risk
Unlike inorganic hydrazine salts, the cyclohexyl moiety acts as a lipophilic carrier. This allows the toxic hydrazine group to penetrate the stratum corneum of the skin more effectively. Standard latex gloves are insufficient; Nitrile (minimum 0.11mm) or Silver Shield/Laminate gloves are required.
Decision Matrix: Disposal Workflows
Do not guess. Follow this logical flow to determine the correct disposal path.
Figure 1: Decision matrix for determining whether to Lab Pack (recommended) or chemically treat the waste.
Detailed Disposal Protocols
Method A: Commercial Lab Pack (The Gold Standard)
This is the safest method and ensures full regulatory compliance (EPA/RCRA).
-
Segregation: Isolate the container. NEVER store near nitric acid, perchlorates, or peroxides. The reducing nature of hydrazines can cause immediate fire or explosion upon contact with these oxidizers.
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
-
Labeling:
-
Mark as "Hazardous Waste."
-
Chemical Name: "this compound."
-
Hazards: "Toxic," "Corrosive (Solid)."
-
-
Satellite Accumulation: Store in your lab's designated Satellite Accumulation Area (SAA) until pickup. Ensure the secondary containment tray is compatible (polypropylene is ideal).
Method B: Chemical Deactivation (Expert/Emergency Only)
Warning: This procedure involves an exothermic reaction. Only perform this on dilute solutions (<5%) in a fume hood.
The Chemistry: You are oxidizing the hydrazine moiety into nitrogen gas (
Protocol:
-
Preparation: Wear full PPE (Face shield + Goggles, Nitrile gloves, Lab coat). Work in a fume hood.
-
Dilution: Dilute the waste with water so the hydrazine concentration is below 5%.
-
Cooling: Place the reaction vessel in an ice bath. The oxidation is exothermic.
-
Oxidation:
-
Slowly add 5% Sodium Hypochlorite (household bleach) or Calcium Hypochlorite solution.[1]
-
Stir continuously.
-
Monitor temperature; do not let it exceed 50°C.
-
-
Validation (The Trust Step):
-
After reaction subsides, dip a Starch-Iodide test strip into the solution.
-
Result: The strip must turn Blue/Black . This indicates excess oxidizer is present, meaning all hydrazine has been consumed.
-
If the strip remains white, add more bleach.
-
-
Final Disposal: Allow the solution to stand for 2 hours. Neutralize pH to 7.0 using dilute NaOH or HCl. Flush down the drain with copious water only if your facility's wastewater permit explicitly allows treated organic halides. Otherwise, bottle the treated waste for pickup (Method A).
Emergency Response: Spills
In the event of a solid spill of this compound:
-
Evacuate & Ventilate: Clear the immediate area.[2]
-
PPE Up: Double-glove (Nitrile) and wear a P100 particulate respirator if dust is visible.
-
Containment: Do not dry sweep (creates dust). Cover the spill with wet paper towels or an inert absorbent (Vermiculite).
-
Cleanup: Scoop the wet absorbent into a hazardous waste bag.
-
Surface Decontamination: Wipe the surface with a 10% bleach solution to oxidize trace residues, followed by water.
Regulatory & Compliance (RCRA)
In the United States, while Cyclohexylhydrazine is not explicitly "P-Listed" (acutely hazardous) by name like generic Hydrazine (P068) or Phenylhydrazine (P058), it must be managed as hazardous waste due to:
-
Toxicity Characteristic: Potential to leach toxic compounds.
-
Reactivity: If mixed with other wastes.
Generator Status: Ensure your lab's waste generation does not exceed your facility's status limits (VSQG, SQG, or LQG) by accumulating this waste.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]
-
University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure.[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
